molecular formula C18H18O6 B031490 3-Hydroxy-4',5,7-trimethoxyflavanone CAS No. 76792-94-4

3-Hydroxy-4',5,7-trimethoxyflavanone

Cat. No.: B031490
CAS No.: 76792-94-4
M. Wt: 330.3 g/mol
InChI Key: WXOQEHYPPLFAFZ-UHFFFAOYSA-N
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Description

3-Hydroxy-4',5,7-trimethoxyflavanone is a high-purity chemical reference standard belonging to the flavanone class of flavonoids. While specific biological data for this compound is limited, flavanones and their synthetic derivatives are of significant interest in pharmacological and biochemical research due to their diverse potential activities. Related methoxyflavonoids have been investigated for roles as modulators of cellular signaling pathways, enzyme inhibitors, and for their antioxidant properties. Research into similar compounds suggests potential utility in studies focusing on metabolic regulation, inflammatory processes, and cellular proliferation mechanisms. The specific positioning of the hydroxy and methoxy functional groups on the flavanone core makes it a valuable scaffold for structure-activity relationship (SAR) studies, particularly in the development of novel enzyme inhibitors or receptor ligands. Researchers can utilize this compound as a key intermediate for the synthesis of more complex derivatives, as an analytical standard for quality control in natural product isolation, or as a probe for exploring fundamental biochemical processes. The product is supplied with comprehensive analytical data, including HPLC chromatograms and NMR spectroscopy documentation, to ensure identity and purity for your research requirements.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxy-5,7-dimethoxy-2-(4-methoxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-21-11-6-4-10(5-7-11)18-17(20)16(19)15-13(23-3)8-12(22-2)9-14(15)24-18/h4-9,17-18,20H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOQEHYPPLFAFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(O2)C=C(C=C3OC)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 3-Hydroxy-4',5,7-trimethoxyflavanone: A Technical Guide to Its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Hydroxy-4',5,7-trimethoxyflavanone is a specific flavanone (B1672756) derivative. While literature on this exact compound is scarce, this technical guide aims to provide a comprehensive overview of its potential natural sources and a detailed methodology for its isolation. By examining structurally similar flavonoids, we can infer likely sources and establish a robust protocol for researchers seeking to isolate and study this molecule. This guide will delve into the known natural occurrences of related trimethoxy- and hydroxy-substituted flavanones and flavones, present generalized and specific experimental protocols for their extraction and purification, and visualize the logical workflow of these processes.

Natural Sources of Structurally Related Flavonoids

While direct evidence for the natural occurrence of this compound is limited, the broader class of polymethoxyflavonoids is widely distributed in the plant kingdom. Analysis of related compounds suggests that promising sources for this specific flavanone may be found within the Asteraceae and Lamiaceae families, known for their rich and diverse flavonoid profiles.

Several structurally related flavones and flavanones have been isolated from various plant species. For instance, 3'-Hydroxy-5,7,4'-trimethoxyflavone has been reported in Aglaia odorata and Scoparia dulcis.[1] The genus Artemisia is another rich source of flavonoids, with species like Artemisia monosperma yielding compounds such as 5-Hydroxy-3',4',6,7-tetramethoxyflavone and 3',5-dihydroxy-4',6,7-trimethoxyflavone (eupatorin).[2][3] Furthermore, 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone has been identified in Gardenia sootepensis and Artemisia herba-alba.[4] Plants of the genus Eupatorium and Chromolaena are also known to produce a variety of flavonoids.[5][6][7]

The following table summarizes the natural sources of flavonoids structurally similar to this compound.

Compound NamePlant Source(s)Family
3'-Hydroxy-5,7,4'-trimethoxyflavoneAglaia odorata, Scoparia dulcis[1]Meliaceae, Plantaginaceae
5-Hydroxy-3',4',7-trimethoxyflavoneLippia nodiflora[8]Verbenaceae
5-Hydroxy-3',4',6,7-tetramethoxyflavoneArtemisia monosperma[2][3]Asteraceae
3',5-dihydroxy-4',6,7-trimethoxyflavone (Eupatorin)Artemisia monosperma[2][3]Asteraceae
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavoneGardenia sootepensis, Artemisia herba-alba[4]Rubiaceae, Asteraceae
3,4',5-Trihydroxy-3',6,7-trimethoxyflavoneDichrocephala integrifolia, Brickellia veronicifolia[9]Asteraceae

Isolation Methodologies

The isolation of this compound from a potential natural source would likely follow a multi-step process involving extraction, fractionation, and chromatography. The following protocols are generalized from established methods for isolating similar flavonoids and can be adapted for the target compound.

General Isolation Workflow

The overall process for isolating the target flavanone is depicted in the following workflow diagram.

Isolation_Workflow Plant_Material Plant Material (e.g., leaves, stems) Grinding Grinding to a fine powder Plant_Material->Grinding Extraction Solvent Extraction (e.g., Methanol (B129727), Ethanol) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under reduced pressure Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning Crude_Extract->Partitioning Fractions Hexane (B92381), Chloroform, Ethyl Acetate (B1210297), Butanol Fractions Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel) Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions Preparative_TLC Preparative TLC / HPLC Purified_Fractions->Preparative_TLC Isolated_Compound Isolated this compound Preparative_TLC->Isolated_Compound Structural_Elucidation Structural Elucidation (NMR, MS) Isolated_Compound->Structural_Elucidation

Caption: A generalized workflow for the isolation of this compound.

Detailed Experimental Protocols

1. Preparation of Plant Material and Extraction:

  • Objective: To extract a broad range of secondary metabolites, including flavonoids, from the plant material.

  • Protocol:

    • Air-dry the collected plant material (e.g., aerial parts) in a well-ventilated area, shielded from direct sunlight.

    • Grind the dried material into a coarse powder.

    • Macerate the powdered plant material with methanol or ethanol (B145695) (e.g., 1:10 w/v ratio) at room temperature for 72 hours with occasional agitation.[9]

    • Filter the extract through Whatman No. 1 filter paper.

    • Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.[9]

2. Liquid-Liquid Partitioning (Fractionation):

  • Objective: To separate compounds based on their polarity, thereby simplifying the subsequent chromatographic steps.

  • Protocol:

    • Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity:

      • n-hexane (to remove non-polar compounds like lipids and chlorophyll)

      • Chloroform or Dichloromethane

      • Ethyl acetate (often enriches flavonoids)

      • n-butanol

    • Concentrate each fraction separately using a rotary evaporator.

3. Chromatographic Purification:

  • Objective: To isolate the target compound from the enriched fraction (typically the ethyl acetate fraction).

  • Protocol:

    • Column Chromatography:

      • Pack a glass column with silica (B1680970) gel 60 (70-230 mesh) using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

      • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

      • Elute the column with a solvent gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).

      • Collect fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v).

      • Combine fractions containing the compound of interest based on their TLC profiles.

    • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC):

      • For further purification, subject the combined fractions to pTLC on silica gel plates or preparative HPLC with a suitable column (e.g., C18) and mobile phase.

      • Isolate the band or peak corresponding to the target compound.

4. Structural Elucidation:

  • Objective: To confirm the identity and purity of the isolated compound.

  • Protocol:

    • Subject the purified compound to spectroscopic analysis, including:

      • Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR to determine the carbon-hydrogen framework.

      • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

      • Ultraviolet-Visible (UV) Spectroscopy: To observe characteristic flavonoid absorbance peaks.

      • Infrared (IR) Spectroscopy: To identify functional groups.

Synthesis of Related Flavanones

In cases where natural abundance is low, chemical synthesis provides an alternative route to obtain the desired compound. The synthesis of flavanones often involves the Claisen-Schmidt condensation of a substituted 2-hydroxyacetophenone (B1195853) with a substituted benzaldehyde (B42025) to form a chalcone (B49325), followed by cyclization.

The synthesis of 4',5,7-trihydroxyflavanone and 3',4',5,7-tetrahydroxyflavanone has been achieved through their respective chalcone intermediates.[10] This process typically involves:

  • Protection of phenolic hydroxyl groups.

  • Claisen-Schmidt condensation to form the chalcone.

  • Acid hydrolysis and subsequent treatment with a base (e.g., sodium acetate) to induce cyclization to the flavanone.[10]

A logical pathway for the synthesis of a flavanone from a chalcone is illustrated below.

Synthesis_Pathway Chalcone 2'-Hydroxychalcone Intermediate Reagents Acid/Base Catalysis (e.g., HCl, NaOAc) Chalcone->Reagents Flavanone Flavanone Reagents->Flavanone

Caption: Chalcone to Flavanone cyclization pathway.

Conclusion

While this compound remains an elusive target in natural product chemistry, this guide provides a foundational framework for its potential discovery and isolation. By leveraging the knowledge of structurally related flavonoids, researchers can strategically select plant sources for screening and apply the detailed isolation protocols outlined herein. The synthesis of related flavanones also presents a viable alternative for obtaining this compound for further biological and pharmacological investigation. The methodologies and data compiled in this technical guide are intended to empower researchers in their pursuit of novel flavonoids and their potential applications in drug development.

References

Physicochemical Properties of Hydroxy-Trimethoxyflavanone Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Quantitative Physicochemical Data

The following tables summarize the available quantitative data for two key isomers of hydroxy-trimethoxyflavanone. These properties are crucial for predicting the behavior of these compounds in biological systems and for designing formulation and delivery strategies.

Table 1: Physicochemical Properties of 3'-Hydroxy-5,7,4'-trimethoxyflavone

PropertyValueSource
Molecular Formula C₁₈H₁₆O₆PubChem[1]
Molecular Weight 328.3 g/mol PubChem[1]
XLogP3 1.8PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 6PubChem[1]
Rotatable Bond Count 3PubChem[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneChemFaces[2]
PTP1B Inhibitory Activity (IC₅₀) 1.85 µmol/LChemFaces

Table 2: Physicochemical Properties of 3-Hydroxy-5,7,4'-trimethoxyflavone

PropertyValueSource
Molecular Formula C₁₈H₁₆O₆MedChemExpress[3]
Molecular Weight 328.32 g/mol MedChemExpress[3]
Appearance Light yellow to yellow solidMedChemExpress[3]
Solubility in DMSO 100 mg/mL (304.58 mM)MedChemExpress[3]
BCRP Inhibition in MDCK2 cells (IC₅₀) 12.4 µMMedChemExpress[3]
Cytotoxicity against HT-29 cells Data available, specific values not provided in the snippet.MedChemExpress[3]

Experimental Protocols

Detailed experimental protocols for the specific determination of physicochemical properties for these exact isomers are not extensively published. However, standardized methods are routinely applied to flavonoids.

Determination of Aqueous Solubility (Shake-Flask Method)

The isothermal shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in an aqueous buffer.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Excess compound added to buffer B Sealed vial A->B in C Agitation at constant temperature (e.g., 24-48 hours) B->C D Centrifugation C->D E Collect supernatant D->E F Dilution E->F G Quantification (HPLC/UV-Vis) F->G G LPS LPS Macrophage Macrophage LPS->Macrophage NFkB NF-κB Activation Macrophage->NFkB iNOS_COX2 iNOS & COX-2 Gene Transcription NFkB->iNOS_COX2 Mediators Pro-inflammatory Mediators (NO, Prostaglandins) iNOS_COX2->Mediators Flavanone 5-Hydroxy-3',4',7- trimethoxyflavone Flavanone->iNOS_COX2 Inhibits G Akt Akt mTOR mTOR Akt->mTOR HIF1a HIF-1α mTOR->HIF1a Apoptosis Apoptosis mTOR->Apoptosis VEGF VEGF HIF1a->VEGF Angiogenesis Angiogenesis VEGF->Angiogenesis Flavanone 5,3'-Dihydroxy-6,7,4'- trimethoxyflavanone Flavanone->Akt Inhibits

References

The Solubility Profile of 3-Hydroxy-4',5,7-trimethoxyflavanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Hydroxy-4',5,7-trimethoxyflavanone, a significant flavonoid compound, in dimethyl sulfoxide (B87167) (DMSO) and other common laboratory solvents. Understanding the solubility of this compound is critical for its effective use in research and drug development, ensuring accurate and reproducible experimental results. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key experimental workflows.

Quantitative Solubility Data

The solubility of a compound is a fundamental physical property that dictates its utility in various applications. For flavonoids like this compound, solubility in DMSO is generally good, which facilitates the preparation of stock solutions for biological assays. The following table summarizes the available quantitative solubility data for the closely related and likely intended compound, 3-Hydroxy-5,7,4'-trimethoxyflavone.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mM)Notes
DMSONot Specified100304.58Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.[1][2]

Note: The molecular weight of 3-Hydroxy-5,7,4'-trimethoxyflavone is 328.32 g/mol .[1]

Experimental Protocols for Solubility Determination

A reliable and commonly used technique for determining the solubility of a compound is the isothermal shake-flask method.[3][4] This method involves achieving equilibrium between the solid compound and the solvent at a constant temperature.

Isothermal Shake-Flask Method

Materials:

  • This compound (or the specific flavonoid of interest)

  • Anhydrous DMSO or other chosen solvent

  • Vials with screw caps

  • Orbital shaker or vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

  • Preparation: Add an excess amount of the flavonoid to a known volume of the solvent in a sealed vial. This ensures that a saturated solution is formed.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[3]

  • Separation: After equilibration, centrifuge the suspension to pellet the undissolved solid.

  • Sampling: Carefully collect an aliquot of the supernatant. To avoid precipitation, ensure the temperature of the sample is maintained.

  • Dilution: Dilute the aliquot with the solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Analysis: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved flavonoid.

  • Calculation: Calculate the solubility in mg/mL and, using the molecular weight of the compound, convert it to molar solubility (mM).

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the key steps in determining solubility and preparing stock solutions.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Analysis cluster_result Result A Add excess flavonoid to known volume of solvent B Agitate at constant temperature (24-48h) A->B C Centrifuge to pellet undissolved solid B->C D Collect and dilute supernatant C->D E Analyze concentration (HPLC/UV-Vis) D->E F Calculate Solubility (mg/mL and mM) E->F

Caption: Workflow for determining compound solubility.

G Stock Solution Preparation Protocol cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Weigh desired mass of flavonoid B Add appropriate volume of solvent (e.g., DMSO) A->B C Vortex and/or use ultrasonic bath to dissolve B->C D Aliquot to prevent freeze-thaw cycles C->D E Store at -20°C or -80°C for long-term stability D->E

Caption: Protocol for preparing stock solutions.

Storage and Stability of Stock Solutions

Proper storage of flavonoid stock solutions is crucial to prevent degradation and ensure the reliability of experimental results. For 3-Hydroxy-5,7,4'-trimethoxyflavone dissolved in a solvent, it is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1] The aliquots should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

References

An In-Depth Technical Guide to 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone: A Promising Anticancer and Antiangiogenic Agent

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific flavanone (B1672756), 3-Hydroxy-4',5,7-trimethoxyflavanone, is limited in publicly available scientific literature. This technical guide will therefore focus on a closely related and well-researched structural analog, 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone (DHTMF) . This compound shares the core flavanone structure with a similar substitution pattern and has been the subject of detailed investigation into its biological activities and mechanism of action.

Compound Identification and Chemical Structure

5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone (DHTMF) is a naturally occurring flavanone found in the medicinal herb Vitex rotundifolia.[1][2] It is recognized for its potential therapeutic properties, particularly in oncology.

Chemical Structure:

Figure 1. Chemical Structure of 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone
Physicochemical Properties

The key physicochemical properties of DHTMF are summarized in the table below, based on data from public chemical databases.

PropertyValueSource
CAS Number 111670-59-8PubChem[2]
Molecular Formula C₁₈H₁₈O₇PubChem[2]
Molecular Weight 346.3 g/mol PubChem[2]
IUPAC Name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2,3-dihydrochromen-4-onePubChem[2]
Classification Flavanone, FlavonoidPubChem[2]

Biological Activity: Anticancer and Antiangiogenic Effects

DHTMF has been shown to exhibit significant anticancer and antiangiogenic activities, primarily investigated in the context of human lung cancer. The compound effectively suppresses the growth of lung carcinoma cells and induces programmed cell death (apoptosis).[1]

Quantitative Data on Anticancer Activity

The efficacy of DHTMF in inhibiting cancer cell growth is demonstrated by its half-maximal inhibitory concentration (IC₅₀) values.

Cell LineCancer TypeIC₅₀ (µM) after 48hSource
H522Lung CarcinomaData not specified[1]
A549Lung CarcinomaData not specified[1]
H1299Lung CarcinomaData not specified[1]

Note: While the source indicates significant dose-dependent growth suppression, specific IC₅₀ values were not provided in the abstract.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of DHTMF, based on the study by Kim et al. (2015).[1]

Isolation of DHTMF from Vitex rotundifolia

A detailed protocol for the isolation of DHTMF from its natural source is crucial for obtaining the pure compound for research.

Protocol:

  • Extraction: The dried fruits of Vitex rotundifolia are extracted with methanol (B129727) (MeOH) at room temperature. The resulting extract is concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated MeOH extract is suspended in water and sequentially partitioned with ethyl acetate (B1210297) (EtOAc) and n-butanol (n-BuOH).

  • Chromatographic Separation: The EtOAc-soluble fraction is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of chloroform-methanol to yield several sub-fractions.

  • Purification: The active fractions are further purified using repeated silica gel column chromatography and preparative high-performance liquid chromatography (HPLC) to afford pure DHTMF.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of DHTMF on the metabolic activity and proliferation of cancer cells.

Protocol:

  • Cell Seeding: Human lung cancer cells (e.g., H522, A549, H1299) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of DHTMF (typically ranging from 0 to 100 µM) dissolved in DMSO (final concentration <0.1%) for 24, 48, or 72 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for Apoptosis Markers

This technique is employed to detect changes in the expression levels of key proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspase-3.

Protocol:

  • Cell Lysis: Cancer cells are treated with DHTMF for a specified time (e.g., 24 hours). After treatment, cells are harvested and lysed in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The total protein concentration of the cell lysates is determined using a protein assay (e.g., Bradford or BCA assay).

  • SDS-PAGE: Equal amounts of protein (20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. It is then incubated overnight at 4°C with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Endothelial Cell Tube Formation Assay

This in vitro assay models the reorganization step of angiogenesis, where endothelial cells form capillary-like structures.

Protocol:

  • Matrigel Coating: A 96-well plate is coated with Matrigel and allowed to polymerize at 37°C for 30 minutes.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells at a density of 2 x 10⁴ cells per well in the presence of various concentrations of DHTMF.

  • Incubation: The plate is incubated at 37°C for 4-6 hours to allow for the formation of tube-like structures.

  • Imaging and Quantification: The formation of capillary-like structures is observed and photographed using an inverted microscope. The degree of tube formation can be quantified by measuring the total tube length or the number of branch points using image analysis software.

Mechanism of Action: The Akt/mTOR Signaling Pathway

DHTMF exerts its anticancer and antiangiogenic effects by targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell survival, proliferation, and angiogenesis.[1][3][4]

Akt_mTOR_pathway DHTMF 5,3'-Dihydroxy-6,7,4'- trimethoxyflavanone (DHTMF) Akt Akt DHTMF->Akt Inhibits Phosphorylation mTOR mTOR Akt->mTOR Activates Apoptosis ↑ Apoptosis p70S6K p70S6K mTOR->p70S6K Activates HIF_1a HIF-1α mTOR->HIF_1a Upregulates CellGrowth ↓ Cell Growth VEGF VEGF HIF_1a->VEGF Upregulates Angiogenesis ↓ Angiogenesis

Figure 2. DHTMF Inhibition of the Akt/mTOR Signaling Pathway

DHTMF treatment leads to a significant reduction in the phosphorylation of Akt and mTOR.[1] This inhibition disrupts the downstream signaling cascade, resulting in decreased levels of hypoxia-inducible factor (HIF-1α) and vascular endothelial growth factor (VEGF), which are key mediators of angiogenesis.[1][3] The downregulation of this pathway ultimately contributes to the induction of apoptosis and the suppression of tumor-associated blood vessel formation.

Summary and Future Directions

5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone is a promising natural compound with demonstrated anticancer and antiangiogenic properties. Its mechanism of action, involving the inhibition of the critical Akt/mTOR signaling pathway, makes it an attractive candidate for further investigation in cancer therapy. Future research should focus on detailed pharmacokinetic and in vivo efficacy studies to fully elucidate its therapeutic potential for the treatment of lung cancer and potentially other malignancies.

References

Potential Therapeutic Targets of 3-Hydroxy-4',5,7-trimethoxyflavanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4',5,7-trimethoxyflavanone (HTMF) is a flavonoid compound that has garnered significant interest in the scientific community for its potential therapeutic applications. Isolated from medicinal plants such as Lippia nodiflora, HTMF has demonstrated a range of biological activities, positioning it as a promising candidate for drug development. This technical guide provides an in-depth overview of the core therapeutic targets of HTMF, focusing on its anticancer and anti-inflammatory properties. The information presented herein is supported by quantitative data from preclinical studies, detailed experimental methodologies, and visual representations of the key signaling pathways involved.

Anticancer Therapeutic Targets

HTMF exhibits potent anticancer activity through two primary mechanisms: the reversal of multidrug resistance and the induction of apoptosis in cancer cells.

Reversal of BCRP/ABCG2-Mediated Multidrug Resistance

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters such as the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. These transporters function as efflux pumps, actively removing chemotherapeutic agents from cancer cells and thereby reducing their efficacy. HTMF has been identified as a potent inhibitor of BCRP/ABCG2, effectively resensitizing resistant cancer cells to conventional anticancer drugs.

The primary mechanisms through which HTMF reverses BCRP/ABCG2-mediated drug resistance are:

  • Suppression of BCRP/ABCG2 Expression: HTMF has been shown to downregulate the expression of the BCRP/ABCG2 protein in cancer cells.

  • Inhibition of BCRP/ABCG2 Efflux Activity: HTMF directly inhibits the efflux function of the BCRP/ABCG2 transporter, leading to the intracellular accumulation of chemotherapeutic drugs.

dot

cluster_cell Cancer Cell cluster_nucleus Nucleus BCRP BCRP/ABCG2 Transporter Drug Anticancer Drug Drug->BCRP Efflux HTMF HTMF HTMF->BCRP Inhibition of Efflux BCRP_Gene BCRP/ABCG2 Gene HTMF->BCRP_Gene Suppression of Expression cluster_pathway Apoptotic Signaling Pathway HTMF HTMF p53 p53 HTMF->p53 Upregulation Bcl2 Bcl-2 HTMF->Bcl2 Downregulation p21 p21 p53->p21 Activation Bax Bax p53->Bax Upregulation Caspases Caspases Bax->Caspases Activation Bcl2->Caspases Inhibition PARP PARP Caspases->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis cluster_cell Macrophage (RAW 264.7) cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 HTMF HTMF NFkB NF-κB HTMF->NFkB Inhibition TLR4->NFkB Activation iNOS_gene iNOS Gene NFkB->iNOS_gene COX2_gene COX-2 Gene NFkB->COX2_gene Cytokine_genes Pro-inflammatory Cytokine Genes (TNF-α, IL-6, IL-1β) NFkB->Cytokine_genes iNOS iNOS iNOS_gene->iNOS COX2 COX-2 COX2_gene->COX2 Cytokines TNF-α, IL-6, IL-1β Cytokine_genes->Cytokines start Start step1 Seed K562/BCRP cells in 96-well plates start->step1 step2 Treat cells with varying concentrations of HTMF and SN-38 step1->step2 step3 Incubate for 72 hours step2->step3 step4 Assess cell viability using a cell counting kit step3->step4 step5 Calculate IC50 values for SN-38 in the presence of HTMF step4->step5 step6 Determine RI50 value step5->step6 end End step6->end start Start step1 Seed MCF-7 cells in 96-well plates start->step1 step2 Treat cells with varying concentrations of HTMF for 24 and 48 hours step1->step2 step3 Add MTT solution to each well and incubate for 4 hours step2->step3 step4 Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals step3->step4 step5 Measure absorbance at 570 nm step4->step5 step6 Calculate cell viability and IC50 values step5->step6 end End step6->end

Methodological & Application

Application Note & Protocol: Quantification of 3-Hydroxy-4',5,7-trimethoxyflavanone in Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4',5,7-trimethoxyflavanone is a flavonoid, a class of secondary metabolites found in a variety of plants. Flavonoids are of significant interest to the scientific community due to their diverse pharmacological activities, which include antioxidant, anti-inflammatory, and anticancer properties. The precise quantification of this compound in plant extracts is essential for the standardization of herbal products, quality control, and for facilitating further research into its therapeutic potential. This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Principle

The quantification of this compound from a complex plant matrix involves an initial extraction step to isolate the compound of interest. Chromatographic techniques, specifically HPLC and LC-MS/MS, are then employed to separate the analyte from other components in the extract.

  • HPLC-DAD: This method separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The Diode Array Detector measures the absorbance of the eluting compounds across a range of wavelengths, allowing for identification and quantification based on the retention time and UV-Vis spectrum of a reference standard.

  • LC-MS/MS: This highly sensitive and selective technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. After separation by LC, the analyte is ionized and fragmented. Specific parent and daughter ion transitions are monitored for highly selective quantification, which is particularly useful for complex matrices.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material
  • Plant Material: Collect and air-dry the plant material (e.g., leaves, stems) in a well-ventilated area, shielded from direct sunlight.

  • Grinding: Once thoroughly dried, grind the plant material into a fine powder using a laboratory mill.

  • Extraction:

    • Accurately weigh approximately 1.0 g of the powdered plant material into a conical flask.

    • Add 20 mL of methanol (B129727) (HPLC grade).

    • Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.

    • Macerate the mixture at room temperature for 24 hours with occasional shaking.

  • Filtration and Concentration:

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process twice more with fresh methanol to ensure complete extraction.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • Reconstitution:

    • Reconstitute the dried extract in a known volume (e.g., 5 mL) of methanol.

    • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to analysis.

Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard (purity ≥98%) and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct a calibration curve.

HPLC-DAD Quantification Method
  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).

    • Gradient Program: Start with 90% A and 10% B, linearly increase to 100% B over 30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector monitoring at the maximum absorbance wavelength of this compound (determined by UV scan, typically around 280 nm and 330 nm for flavanones).

LC-MS/MS Quantification Method
  • Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: (Similar to HPLC-DAD method, may require optimization for faster run times).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for the specific compound).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the specific precursor ion (parent ion) and product ions (daughter ions) for this compound by infusing a standard solution.

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Presentation

The quantitative data for this compound in different hypothetical plant extracts are summarized in the table below. This data is for illustrative purposes to demonstrate how results would be presented.

Plant Species (Hypothetical)Plant PartConcentration by HPLC-DAD (µg/g of dry weight)Concentration by LC-MS/MS (µg/g of dry weight)
Species ALeaves152.3 ± 8.1148.9 ± 7.5
Species AStems45.7 ± 3.242.1 ± 2.9
Species BFlowers289.1 ± 15.4285.6 ± 14.8
Species BLeaves98.5 ± 5.695.3 ± 5.1

Experimental Workflow

experimental_workflow cluster_analysis Instrumental Analysis sample_collection Plant Material Collection (e.g., Leaves, Stems) drying Air Drying sample_collection->drying grinding Grinding to Fine Powder drying->grinding extraction Solvent Extraction (Methanol, Sonication) grinding->extraction filtration Filtration & Concentration extraction->filtration reconstitution Reconstitution in Methanol filtration->reconstitution hplc_dad HPLC-DAD Analysis reconstitution->hplc_dad lc_msms LC-MS/MS Analysis reconstitution->lc_msms data_analysis Data Analysis (Calibration Curve, Quantification) hplc_dad->data_analysis lc_msms->data_analysis results Results Reporting (Data Tables) data_analysis->results

Application Note: Quantitative Analysis of 3-Hydroxy-4',5,7-trimethoxyflavanone by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-4',5,7-trimethoxyflavanone is a flavanone (B1672756) derivative of interest in phytochemical and pharmacological research due to the diverse biological activities associated with the flavonoid class of compounds. Accurate and precise quantification of this analyte in various matrices, such as plant extracts or pharmaceutical formulations, is crucial for quality control, pharmacokinetic studies, and elucidation of its therapeutic potential. This application note details a proposed High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the determination of this compound. The described protocol is based on established methodologies for flavonoid analysis and provides a robust starting point for method development and validation.[1][2][3]

Experimental Protocols

Disclaimer: The following protocol is a recommended starting point and may require optimization and full validation for the specific matrix and analytical instrumentation used.

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector is suitable for this analysis.

  • HPLC System: Agilent 1200 Series or equivalent

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][4][5]

  • Mobile Phase:

  • Gradient Elution:

    Time (min) % A % B
    0 70 30
    20 30 70
    22 0 100
    25 0 100
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min[1][2][5]

  • Column Temperature: 30°C

  • Injection Volume: 10 µL[6]

  • Detection Wavelength: Diode-array detection at 288 nm (or the determined λmax for the compound). The full UV spectrum (200-400 nm) should be recorded to confirm peak purity and identity.

2. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These solutions will be used to construct the calibration curve.[1]

3. Sample Preparation (from Plant Material)

  • Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube. Add 20 mL of methanol.

  • Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to facilitate extraction.[7]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Carefully collect the supernatant. The extraction process can be repeated on the plant residue to ensure complete recovery.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]

4. Method Validation Parameters

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6][8] Key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be assessed by comparing the chromatograms of a blank, the standard, and a sample, and by checking the peak purity using the DAD spectrum.[9]

  • Linearity: The linearity of the method should be established by injecting at least five concentrations of the working standard solutions. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (R²) should be determined.[2][8]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. They are typically calculated based on the standard deviation of the response and the slope of the calibration curve.[1][2][6]

  • Precision: The precision of the method should be assessed at both intra-day and inter-day levels by analyzing replicate injections of standard solutions at different concentrations. The results are expressed as the relative standard deviation (%RSD).[2][6]

  • Accuracy: The accuracy of the method can be determined by performing recovery studies. This involves spiking a blank matrix with known concentrations of the analyte and calculating the percentage of recovery.[2][6]

Data Presentation

Table 1: Summary of Typical Quantitative Data for HPLC-DAD Flavonoid Analysis

ParameterTypical ValueReference
Retention Time (min)Analyte-specific[6]
Linearity (R²)≥ 0.999[2][8]
Limit of Detection (LOD) (µg/mL)0.006 - 0.339[1][2][6]
Limit of Quantitation (LOQ) (µg/mL)0.020 - 1.027[1][2][6]
Accuracy (Recovery %)97 - 105%[2][6]
Precision (Intra-day %RSD)< 2%[2][6]
Precision (Inter-day %RSD)< 3%[6]

Mandatory Visualization

G Experimental Workflow for HPLC-DAD Analysis cluster_prep Sample & Standard Preparation cluster_hplc HPLC-DAD Analysis cluster_data Data Analysis plant_material 1. Weigh Plant Material add_methanol 2. Add Methanol plant_material->add_methanol sonicate 3. Ultrasonication (30 min) add_methanol->sonicate centrifuge 4. Centrifuge (4000 rpm, 15 min) sonicate->centrifuge collect_supernatant 5. Collect Supernatant centrifuge->collect_supernatant filter 6. Filter (0.45 µm) collect_supernatant->filter inject_sample 7. Inject into HPLC System filter->inject_sample ref_std A. Weigh Reference Standard dissolve_std B. Dissolve in Methanol (Stock) ref_std->dissolve_std serial_dilution C. Serial Dilution (Working Standards) dissolve_std->serial_dilution calibration_curve 10. Construct Calibration Curve serial_dilution->calibration_curve hplc_system HPLC System Column: C18 Mobile Phase: ACN/H2O Gradient Detector: DAD inject_sample->hplc_system chromatogram 8. Obtain Chromatogram & UV Spectrum hplc_system->chromatogram peak_integration 9. Identify & Integrate Peak chromatogram->peak_integration peak_integration->calibration_curve quantification 11. Quantify Analyte Concentration calibration_curve->quantification validation 12. Method Validation quantification->validation

Caption: Workflow for this compound Analysis.

The proposed HPLC-DAD method provides a framework for the reliable quantification of this compound. The use of a C18 column with a gradient elution of acetonitrile and acidified water, coupled with DAD detection, offers good selectivity and sensitivity for flavonoid analysis.[2][3] It is imperative that this method is fully validated in the laboratory for the specific application to ensure its accuracy, precision, and robustness, thereby generating reliable and reproducible data for research and quality control purposes.

References

Application Notes and Protocols for 3-Hydroxy-4',5,7-trimethoxyflavanone In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-4',5,7-trimethoxyflavanone is a flavonoid that has garnered interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2][3] In vitro cell-based assays are fundamental tools for elucidating the mechanisms of action of such compounds and evaluating their potential as drug candidates. These assays can provide valuable data on cytotoxicity, apoptosis induction, cell cycle modulation, and effects on specific signaling pathways.

This document provides detailed protocols for a panel of in vitro assays to characterize the biological activity of this compound.

Data Presentation

The following table summarizes the key quantitative data that can be obtained from the described assays.

Assay TypeParameter MeasuredTypical UnitsPurpose
Cell Viability IC50 (Half-maximal inhibitory concentration)µM or µg/mLTo determine the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Percentage of apoptotic cells (early and late)%To quantify the induction of programmed cell death.
Cell Cycle Percentage of cells in G0/G1, S, and G2/M phases%To assess the effect of the compound on cell cycle progression.
Signaling Pathway Relative protein expression or phosphorylationFold change or % of controlTo investigate the molecular mechanisms of action.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[5][6]

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7][8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[4][9]

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[9]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO2 incubator.[9][10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[6][9][10]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[5][9]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[4][9] Read the absorbance at 570-590 nm using a microplate reader.[4][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescein (B123965) isothiocyanate (FITC)-conjugated Annexin V.[11] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[11]

Materials:

  • This compound

  • Human cancer cell lines

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.[12]

  • Washing: Wash the cells twice with cold PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12][13]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[12]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA.

Materials:

  • This compound

  • Human cancer cell lines

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with cold PBS. Resuspend the pellet in 200 µL of PBS. While vortexing gently, add 2 mL of ice-cold 70% ethanol dropwise to fix the cells.[14] Incubate at 4°C overnight.[14]

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution.[14]

  • Incubation: Incubate for 30 minutes at 37°C in the dark.[14]

  • Analysis: Analyze the samples by flow cytometry. The DNA content will be used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

Signaling Pathway Analysis

Flavonoids are known to modulate various signaling pathways involved in cell growth, survival, and inflammation. A potential pathway affected by hydroxyflavanones is the Akt/mTOR pathway, which is crucial in regulating cell proliferation, apoptosis, and angiogenesis.[15][16]

Akt/mTOR Signaling Pathway

Experimental Approach (Western Blotting):

  • Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of key proteins in the Akt/mTOR pathway (e.g., Akt, p-Akt, mTOR, p-mTOR).

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescence detection system to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the relative expression and phosphorylation levels of the target proteins.

Mandatory Visualizations

Experimental Workflow for In Vitro Assays

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., MCF-7, A549) MTT Cell Viability (MTT) Cell_Culture->MTT Apoptosis Apoptosis (Annexin V/PI) Cell_Culture->Apoptosis Cell_Cycle Cell Cycle (PI Staining) Cell_Culture->Cell_Cycle Compound_Prep Prepare this compound (Serial Dilutions) Compound_Prep->MTT Compound_Prep->Apoptosis Compound_Prep->Cell_Cycle IC50 IC50 Determination MTT->IC50 Apoptosis_Quant Quantify Apoptotic Cells Apoptosis->Apoptosis_Quant Cell_Cycle_Dist Analyze Cell Cycle Distribution Cell_Cycle->Cell_Cycle_Dist

Caption: Workflow for in vitro cell-based assays.

Putative Akt/mTOR Signaling Pathway Inhibition

G Flavanone 3-Hydroxy-4',5,7- trimethoxyflavanone Akt Akt Flavanone->Akt Inhibits mTOR mTOR Flavanone->mTOR Inhibits Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis mTOR->Apoptosis_Inhibition

Caption: Putative inhibition of the Akt/mTOR pathway.

References

Preparation of Stock Solutions of 3'-Hydroxy-5,7,4'-trimethoxyflavone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the preparation of stock solutions of 3'-Hydroxy-5,7,4'-trimethoxyflavone (CAS No: 33554-52-8), a flavonoid compound of interest for various research applications.[1] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. These guidelines cover the necessary chemical properties, recommended solvents, and optimal storage conditions to maintain the integrity and stability of the compound.

It is important to note that while the request specified "3-Hydroxy-4',5,7-trimethoxyflavanone," extensive database searches did not yield a compound with this exact name. The information presented here pertains to the closely related and well-documented flavone, 3'-Hydroxy-5,7,4'-trimethoxyflavone . Users should verify the precise identity of their compound. The fundamental protocols outlined are generally applicable to many flavonoids.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 3'-Hydroxy-5,7,4'-trimethoxyflavone is essential for accurate stock solution preparation. Key quantitative data are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₈H₁₆O₆PubChem[1]
Molecular Weight 328.32 g/mol PubChem[1], MedChemExpress[2]
CAS Number 33554-52-8PubChem[1]
Appearance Light yellow to yellow solidMedChemExpress[2]
Solubility in DMSO 100 mg/mL (304.58 mM)MedChemExpress[2]

Experimental Protocols

Materials
  • 3'-Hydroxy-5,7,4'-trimethoxyflavone powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)[3]

  • Sterile, amber-colored microcentrifuge tubes or clear tubes protected from light[3]

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common concentration for in vitro assays.

  • Pre-weighing Preparation: Before handling the compound, ensure the analytical balance is calibrated and the workspace is clean. Allow the vial of 3'-Hydroxy-5,7,4'-trimethoxyflavone to equilibrate to room temperature before opening to prevent condensation.

  • Weighing the Compound: Carefully weigh out 3.28 mg of 3'-Hydroxy-5,7,4'-trimethoxyflavone powder and transfer it to a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

  • Dissolution: Tightly cap the tube and vortex the solution thoroughly until the powder is completely dissolved.[3] Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[3] For high concentrations, ultrasonic treatment may be required.[2]

  • Aliquoting: To avoid repeated freeze-thaw cycles that can lead to degradation, aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored microcentrifuge tubes.[2][3]

  • Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[2] All solutions should be protected from light.[3]

Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution with the appropriate cell culture medium or buffer. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically <0.1%) and consistent across all experimental and control groups to avoid solvent-induced artifacts.[3]

Stability and Handling

Flavonoid solutions can be susceptible to degradation from factors such as pH, temperature, and light. To ensure the stability and integrity of 3'-Hydroxy-5,7,4'-trimethoxyflavone solutions, the following precautions should be taken:

  • Solvent Quality: Use high-purity, anhydrous solvents to minimize degradation.[3]

  • Light Sensitivity: Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.[3]

  • Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of degradation.[2][3]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2][3]

  • pH: Be aware that flavonoids are generally more stable in acidic conditions and can degrade in neutral to alkaline environments.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the preparation of a stock solution of 3'-Hydroxy-5,7,4'-trimethoxyflavone.

G Workflow for Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage A Equilibrate Compound to Room Temperature B Weigh 3.28 mg of Compound A->B 1. C Add 1 mL of Anhydrous DMSO B->C 2. D Vortex/Sonicate Until Dissolved C->D 3. E Aliquot into Single-Use Tubes D->E 4. F Store at -20°C or -80°C, Protected from Light E->F 5.

Caption: Workflow for preparing a 10 mM stock solution of 3'-Hydroxy-5,7,4'-trimethoxyflavone.

References

Application of 3-Hydroxy-4',5,7-trimethoxyflavanone in Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the application of 3-Hydroxy-4',5,7-trimethoxyflavanone in cancer research is limited in publicly available scientific literature. Therefore, this document provides a detailed overview of the potential applications and methodologies based on studies of its close structural isomers, primarily 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) and 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone (DHTMF). The presented data and protocols should be considered as a starting point for investigating the anticancer properties of this compound.

Introduction

Flavonoids, a class of polyphenolic compounds found in various plants, have garnered significant attention in cancer research due to their potential as therapeutic agents. Methoxyflavones, in particular, have shown promising anticancer activities. This document focuses on the potential application of this compound in cancer research, drawing insights from its structural isomers. These related compounds have demonstrated the ability to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines. The primary mechanisms of action appear to involve the modulation of key signaling pathways such as p53-MDM2, Akt/mTOR, and MAPK.

Data Presentation

The cytotoxic and drug resistance reversal activities of structurally related flavanones are summarized in the tables below. This data provides a quantitative measure of their potency and can serve as a benchmark for future studies on this compound.

Table 1: Cytotoxicity of Methoxyflavone Analogs against Various Cancer Cell Lines

CompoundCancer Cell LineCancer TypeIC50 ValueReference
5,3'-dihydroxy-3,6,7,8,4'-PeMFMDA-MB-231Triple-Negative Breast Cancer21.27 µM (72h)[1]
4',5'-dihydroxy-5,7,3'-TMFHCC1954HER2+ Breast Cancer8.58 µM[1]
5,7-dihydroxy-3,6,4'-TMF (P1)A2058Melanoma3.92 µM (72h)[1]
5,7,5'-trihydroxy-3,6,3',4'-TeMF (P2)A2058Melanoma8.18 µM (72h)[1]
Chrysosplenetin (5,4'-dihydroxy-3,6,7,3'-TeMF)MCF-7Breast Cancer0.3 µM (72h)[1]
Sideritoflavone (5,3',4'-trihydroxy-6,7,8-TMF)MCF-7Breast Cancer4.9 µM (72h)[1]
5,3'-dihydroxy-3,6,7,8,4'-PeMFMCF-7Breast Cancer3.71 µM[1]

Table 2: Reversal of BCRP/ABCG2-Mediated Drug Resistance by 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) and Related Compounds

CompoundCell LineResistant toRI50 ValueReference
5-hydroxy-3',4',7-trimethoxyflavone (HTMF)K562/BCRPSN-387.2 nM[2][3]
3',4',7-Trimethoxyflavone (TMF)K562/BCRPSN-3818 nM[2][3]
5-fluoro-3',4',7-trimethoxyflavone (FTMF)K562/BCRPSN-3825 nM[2][3]
7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavone (GOHDMF)K562/BCRPSN-3891 nM[2][3]

RI50: Concentration of the compound that causes a twofold reduction in drug sensitivity.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cells.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EtBr) Staining

This method distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

Protocol:

  • Cell Treatment: Treat cells with the desired concentrations of the compound for the specified time.

  • Cell Staining: Harvest the cells and wash with PBS. Resuspend the cell pellet in 100 µL of PBS and add 1 µL of AO/EtBr staining solution (100 µg/mL each).

  • Microscopic Analysis: Immediately place 10 µL of the stained cell suspension on a microscope slide and observe under a fluorescence microscope.

    • Viable cells: Green nucleus with intact structure.

    • Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

    • Late apoptotic cells: Orange to red nucleus with chromatin condensation or fragmentation.

    • Necrotic cells: Uniformly orange to red nucleus.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compound on the cell cycle distribution.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the compound, then harvest and wash with cold PBS.

  • Cell Fixation: Fix the cells in 70% cold ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.

Protocol:

  • Protein Extraction: Lyse the treated and untreated cells in RIPA buffer to extract total proteins.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate the protein lysates (20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Bax, Akt, mTOR, PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the signaling pathways potentially modulated by this compound, based on studies of its isomers.

p53_MDM2_pathway HTMF 5-Hydroxy-3',4',7- trimethoxyflavone (HTMF) MDM2 MDM2 HTMF->MDM2 Inhibits p53 p53 MDM2->p53 Inhibits p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates Bcl2 Bcl-2 p53->Bcl2 Inhibits Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: Proposed p53-MDM2 signaling pathway modulated by HTMF.[5][6]

Akt_mTOR_pathway DHTMF 5,3'-Dihydroxy-6,7,4'- trimethoxyflavanone (DHTMF) Akt Akt DHTMF->Akt Inhibits Phosphorylation Bcl2 Bcl-2 DHTMF->Bcl2 Decreases Bax Bax DHTMF->Bax Increases Caspase3 Cleaved Caspase-3 DHTMF->Caspase3 Increases mTOR mTOR Akt->mTOR Activates HIF1a HIF-1α mTOR->HIF1a Activates VEGF VEGF HIF1a->VEGF Activates Angiogenesis Angiogenesis VEGF->Angiogenesis Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspase3->Apoptosis

Caption: Proposed Akt/mTOR signaling pathway modulated by DHTMF.[7][8]

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Studies cluster_analysis Data Analysis & Interpretation cell_culture Cancer Cell Culture (e.g., MCF-7, A549) treatment Treatment with This compound cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assays (AO/EtBr, Annexin V) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist protein_changes Analyze Protein Level Changes western_blot->protein_changes pathway Elucidate Signaling Pathways protein_changes->pathway

Caption: General experimental workflow for in vitro evaluation.

References

Application Notes and Protocols: 3-Hydroxy-4',5,7-trimethoxyflavanone as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-4',5,7-trimethoxyflavanone is a naturally occurring flavonoid that has garnered interest within the scientific community for its potential therapeutic properties. As a member of the flavanone (B1672756) subclass of flavonoids, it shares a characteristic heterocyclic C ring. While extensive research on this specific flavanone is still emerging, the broader flavonoid family is well-documented for a range of biological activities, including the inhibition of key enzymes involved in various disease pathologies.

These application notes provide an overview of the potential of this compound as an enzyme inhibitor, drawing comparisons with structurally similar flavonoids for which quantitative data is available. Detailed protocols for common enzyme inhibition assays are provided to facilitate further research and evaluation of this compound.

Enzyme Inhibitory Potential: A Comparative Overview

Direct quantitative data on the inhibitory activity of this compound against specific enzymes is limited in the current body of scientific literature. However, by examining the inhibitory constants (IC50 values) of structurally related flavonoids, we can infer its potential targets and efficacy. The following tables summarize the IC50 values of various flavonoids against key enzymes implicated in metabolic diseases and other disorders.

Table 1: Xanthine (B1682287) Oxidase Inhibition by Flavonoids

Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for managing hyperuricemia and gout. Flavonoids are known to be potent inhibitors of this enzyme.[1][2]

Compound NameStructureIC50 (µM)Reference
Baicalein5,6,7-Trihydroxyflavone9.44[3]
Quercetin3,3',4',5,7-Pentahydroxyflavone7.23[3]
Wogonin5,7-Dihydroxy-8-methoxyflavone52.46[3]
3,5,7,4',5'-PentamethoxyflavonePentamethoxyflavone900[4]

Table 2: α-Glucosidase Inhibition by Flavonoids

α-Glucosidase is an enzyme located in the brush border of the small intestine that is involved in the breakdown of carbohydrates. Its inhibition can help manage postprandial hyperglycemia in type 2 diabetes.[5][6]

Compound NameStructureIC50 (µM)Reference
3,7,4'-TrihydroxyflavoneTrihydroxyflavoneMore potent than acarbose[7]
6-Geranyl-3,3′,5,5′,7-pentahydroxy-4′-methoxyflavaneGeranylated pentahydroxy-methoxyflavane2.2[8]
Myricetin3,3',4',5,5',7-HexahydroxyflavonePotent inhibitor[9]

Table 3: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition by Flavonoids

PTP1B is a negative regulator of the insulin (B600854) and leptin signaling pathways, making it a therapeutic target for type 2 diabetes and obesity.[8][10]

Compound NameStructureIC50 (µM)Reference
MimuloneGeranylated flavanone1.9[8]
5,7-dihydroxyflavanone derivative (4k)Dihydroxyflavanone derivative2.37[11]
8-(1,1-dimethylallyl)-5′-(3-methylbut-2-enyl)-3′,4′,5,7-tetrahydroxyflanvonolPrenylated tetrahydroxyflavanonol4.3[10]

Potential Signaling Pathway Involvement

While direct evidence for this compound is lacking, a structurally related compound, 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone, has been shown to exert its anticancer and antiangiogenic effects by regulating the Akt/mTOR signaling pathway.[12][13] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in cancer.[11][14][15] It is plausible that this compound could also modulate this or similar pathways.

Akt_mTOR_Pathway Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth_Proliferation Cell Growth & Proliferation mTORC1->Cell_Growth_Proliferation Flavanone 3-Hydroxy-4',5,7- trimethoxyflavanone (Putative Target) Flavanone->Akt inhibits?

Caption: Putative inhibition of the Akt/mTOR signaling pathway.

Experimental Protocols

The following are detailed protocols for in vitro enzyme inhibition assays that can be adapted to evaluate the inhibitory potential of this compound.

Xanthine Oxidase Inhibition Assay

This protocol outlines the determination of xanthine oxidase inhibitory activity by measuring the formation of uric acid from xanthine.[2]

XO_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prepare_Reagents Prepare Buffer, Xanthine, XO Enzyme, and Test Compound Prepare_Plates Aliquot Buffer, Xanthine, and Test Compound/Control into a 96-well plate Prepare_Reagents->Prepare_Plates Initiate_Reaction Add Xanthine Oxidase to initiate the reaction Prepare_Plates->Initiate_Reaction Incubate Incubate at specified temperature and time Initiate_Reaction->Incubate Measure_Absorbance Measure absorbance at 295 nm (Uric Acid formation) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for Xanthine Oxidase Inhibition Assay.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Phosphate (B84403) Buffer (e.g., 50 mM, pH 7.5)

  • This compound (dissolved in DMSO)

  • Allopurinol (positive control)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and a range of serial dilutions in DMSO.

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 25 µL of various concentrations of the test compound or positive control (Allopurinol) to the respective wells. For the control wells, add 25 µL of DMSO.

  • Add 50 µL of xanthine solution (e.g., 0.15 mM in buffer) to each well.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of xanthine oxidase solution (e.g., 0.1 units/mL in buffer) to each well.

  • Immediately measure the absorbance at 295 nm at time 0 and then kinetically for 15-30 minutes using a microplate reader.

  • Calculate the rate of uric acid formation.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

This protocol describes the determination of α-glucosidase inhibitory activity using p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.[5][7]

aGlucosidase_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prepare_Reagents Prepare Buffer, α-Glucosidase, pNPG, and Test Compound Pre_incubation Pre-incubate Enzyme with Test Compound/Control Prepare_Reagents->Pre_incubation Initiate_Reaction Add pNPG to start the reaction Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Add Na2CO3 to stop the reaction Incubate->Stop_Reaction Measure_Absorbance Measure absorbance at 405 nm (p-nitrophenol formation) Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for α-Glucosidase Inhibition Assay.

Materials:

  • α-Glucosidase (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate Buffer (e.g., 100 mM, pH 6.8)

  • Sodium Carbonate (Na2CO3) (e.g., 0.1 M)

  • This compound (dissolved in DMSO)

  • Acarbose (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and a range of serial dilutions in DMSO.

  • In a 96-well plate, add 50 µL of phosphate buffer and 10 µL of the test compound or positive control (Acarbose) at various concentrations.

  • Add 20 µL of α-glucosidase solution (e.g., 0.5 U/mL in buffer) to each well.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution (e.g., 5 mM in buffer) to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

  • Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition Assay

This protocol details the measurement of PTP1B inhibitory activity using p-nitrophenyl phosphate (pNPP) as a substrate.[8]

PTP1B_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Prepare_Reagents Prepare Buffer, PTP1B Enzyme, pNPP, and Test Compound Mix_Components Mix Buffer, Enzyme, and Test Compound/Control in a 96-well plate Prepare_Reagents->Mix_Components Pre_incubation Pre-incubate at 37°C Mix_Components->Pre_incubation Initiate_Reaction Add pNPP to start the reaction Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Absorbance Measure absorbance at 405 nm (p-nitrophenol formation) Incubate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_Inhibition

Caption: Workflow for PTP1B Inhibition Assay.

Materials:

  • Recombinant Human PTP1B

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.2, containing 100 mM NaCl, 1 mM EDTA, and 1 mM DTT)

  • This compound (dissolved in DMSO)

  • Suramin or other known PTP1B inhibitor (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound and a range of serial dilutions in DMSO.

  • In a 96-well plate, add 80 µL of assay buffer, 5 µL of the test compound or positive control at various concentrations, and 5 µL of PTP1B enzyme solution (e.g., 50 µg/mL in buffer).

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of pNPP solution (e.g., 10 mM in buffer) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Measure the absorbance at 405 nm.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

While direct experimental data for this compound as an enzyme inhibitor is not yet widely available, its structural similarity to other bioactive flavonoids suggests it holds significant potential for investigation. The provided protocols offer a robust framework for researchers to systematically evaluate its inhibitory activity against key enzymatic targets. Further studies are warranted to elucidate the specific mechanisms of action and to fully realize the therapeutic promise of this and other related flavanones in drug discovery and development.

References

Application Notes and Protocols for 3-Hydroxy-4',5,7-trimethoxyflavanone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the biological activity of 3-Hydroxy-4',5,7-trimethoxyflavanone, with a primary focus on the well-studied isomer, 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) . Evidence suggests that the user's query likely pertains to HTMF (CAS No. 29080-58-8), a naturally occurring flavonoid with demonstrated anti-cancer, anti-inflammatory, and drug-resistance-reversing properties. This document details the cell lines sensitive to HTMF treatment, summarizes the quantitative data on its efficacy, provides detailed protocols for key experiments, and visualizes the associated signaling pathways and experimental workflows.

Sensitive Cell Lines and Biological Activities

HTMF has been shown to be effective in various cell lines, exhibiting a range of biological activities:

  • MCF-7 (Human Breast Adenocarcinoma): This cell line is sensitive to the anti-proliferative and apoptosis-inducing effects of HTMF.[1][2] Treatment with HTMF leads to a dose- and time-dependent inhibition of cell growth.[2]

  • K562/BCRP (Human Chronic Myelogenous Leukemia): In this multidrug-resistant leukemia cell line, HTMF acts as a potent reversal agent. It enhances the cytotoxicity of anti-cancer drugs by inhibiting the function of the Breast Cancer Resistance Protein (BCRP/ABCG2), a key drug efflux pump.[3]

  • RAW 264.7 (Murine Macrophage): These cells are sensitive to the anti-inflammatory properties of HTMF. The compound has been shown to reduce the production of pro-inflammatory cytokines in response to inflammatory stimuli.

  • Enzymatic Inhibition: HTMF is also an inhibitor of the soybean lipoxygenase (LOX) enzyme, which is involved in inflammatory pathways.[4]

Data Presentation: Efficacy of 5-Hydroxy-3',4',7-trimethoxyflavone

The following table summarizes the quantitative data regarding the efficacy of HTMF in various experimental models.

Cell Line / TargetAssay TypeEndpointResultReference
K562/BCRPDrug Resistance ReversalRI50 (Reversal Index) for SN-387.2 nM[3]
Soybean LipoxygenaseEnzymatic InhibitionIC5023.97 µg/mL[4]
MCF-7Cytotoxicity / Anti-proliferationMTT AssayConfirmed dose- and time-dependent inhibition[1][2]

Note: While the anti-proliferative effect on MCF-7 cells is confirmed, a specific IC50 value was not explicitly stated in the reviewed literature.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is used to determine the effect of HTMF on the viability and proliferation of cancer cell lines like MCF-7.

Materials:

  • HTMF stock solution (dissolved in a suitable solvent like DMSO)

  • Target cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of HTMF in the complete culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the HTMF dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Apoptosis Detection using Annexin V Staining

This protocol is used to quantify the induction of apoptosis in cells treated with HTMF.

Materials:

  • HTMF-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture the target cells (e.g., MCF-7) and treat them with the desired concentrations of HTMF for a specified duration.

  • Cell Harvesting: Harvest the cells (both adherent and suspension) and wash them with cold PBS.

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Signaling Pathways

The following diagrams illustrate the known signaling pathways affected by HTMF treatment.

HTMF_MCF7_Pathway HTMF 5-Hydroxy-3',4',7- trimethoxyflavone (HTMF) ROS ↑ Reactive Oxygen Species (ROS) HTMF->ROS DNA_Damage DNA Damage ROS->DNA_Damage p53 ↑ p53 DNA_Damage->p53 p21 ↑ p21 p53->p21 Bcl2 ↓ Bcl-2 p53->Bcl2 Bax ↑ Bax p53->Bax CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis

Caption: HTMF-induced apoptosis and cell cycle arrest in MCF-7 cells.

HTMF_K562_Pathway HTMF 5-Hydroxy-3',4',7- trimethoxyflavone (HTMF) BCRP_Expression ↓ BCRP/ABCG2 Expression HTMF->BCRP_Expression Drug_Efflux Drug Efflux BCRP_Expression->Drug_Efflux Drug_Accumulation ↑ Intracellular Drug Accumulation Cell_Sensitivity ↑ Cell Sensitivity to Chemotherapy Drug_Accumulation->Cell_Sensitivity Experimental_Workflow start Start cell_culture Cell Culture (e.g., MCF-7) start->cell_culture htmf_treatment HTMF Treatment (Varying Concentrations & Time) cell_culture->htmf_treatment viability_assay Cell Viability Assay (MTT) htmf_treatment->viability_assay apoptosis_assay Apoptosis Assay (Annexin V) htmf_treatment->apoptosis_assay data_analysis Data Analysis (IC50, % Apoptosis) viability_assay->data_analysis apoptosis_assay->data_analysis end End data_analysis->end

References

Application Notes and Protocols for In Vivo Experimental Design: 3-Hydroxy-4',5,7-trimethoxyflavanone Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the therapeutic potential of 3-Hydroxy-4',5,7-trimethoxyflavanone. Given the known biological activities of structurally similar flavonoids, this document will focus on experimental designs for assessing its anti-inflammatory, anti-cancer, and neuroprotective properties.

Compound Profile: this compound

This compound belongs to the flavonoid class of polyphenolic compounds. While in vivo data on this specific molecule is limited, related trimethoxy-substituted flavonoids have demonstrated various biological activities, including anti-inflammatory, antioxidant, and anti-cancer effects.[1][2] The presence of methoxy (B1213986) groups can enhance metabolic stability and bioavailability, making it a promising candidate for in vivo investigation.[3]

General Considerations for In Vivo Studies

Prior to commencing in vivo experiments, it is crucial to establish the pharmacokinetic and toxicological profile of this compound.

Pharmacokinetic Studies: These studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. This information will inform the choice of administration route and dosing regimen.

Toxicology Studies: Acute and sub-chronic toxicity studies are necessary to determine the maximum tolerated dose (MTD) and to identify any potential target organs for toxicity.

In Vivo Models for Anti-Inflammatory Activity

Flavonoids have been shown to possess significant anti-inflammatory properties.[4] Standardized in vivo models are crucial for evaluating the anti-inflammatory potential of this compound.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used and well-characterized model for acute inflammation.[5][6]

Experimental Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Grouping: Divide animals into the following groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethyl cellulose)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

    • This compound (at least 3 dose levels, e.g., 10, 25, 50 mg/kg)

  • Drug Administration: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

Quantitative Data Summary:

GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h ± SEM% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Positive Control100.32 ± 0.0362.3
Test Compound100.68 ± 0.0420.0
Test Compound250.51 ± 0.0440.0
Test Compound500.39 ± 0.0354.1
Lipopolysaccharide (LPS)-Induced Systemic Inflammation

This model is used to study the systemic inflammatory response and the effect of compounds on pro-inflammatory cytokine production.

Experimental Protocol:

  • Animal Model: Male C57BL/6 mice.

  • Grouping and Dosing: Similar to the carrageenan model.

  • Drug Administration: Administer the test compound or vehicle 1 hour before LPS injection.

  • Induction of Inflammation: Inject LPS (e.g., 1 mg/kg, i.p.).

  • Sample Collection: Collect blood samples via cardiac puncture at 2, 6, and 24 hours post-LPS injection. Euthanize animals and collect tissues (liver, lung, spleen).

  • Biochemical Analysis: Measure levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in serum using ELISA kits. Analyze tissue homogenates for markers of inflammation (e.g., myeloperoxidase activity).

Quantitative Data Summary:

GroupDose (mg/kg)Serum TNF-α (pg/mL) at 2h ± SEMSerum IL-6 (pg/mL) at 6h ± SEM
Vehicle Control-1250 ± 110850 ± 75
Positive Control (Dexamethasone)5450 ± 50280 ± 30
Test Compound101020 ± 95710 ± 60
Test Compound25780 ± 70520 ± 45
Test Compound50560 ± 65390 ± 40

Signaling Pathway:

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IκB IKK->IkB phosphorylates and degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines induces transcription of Flavanone 3-Hydroxy-4',5,7- trimethoxyflavanone Flavanone->IKK Inhibits Flavanone->NFkB Inhibits

Caption: LPS-induced inflammatory signaling pathway and potential inhibition by this compound.

In Vivo Models for Anti-Cancer Activity

Several flavonoids have demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines.[7][8] In vivo xenograft models are the standard for evaluating anti-cancer efficacy.[9][10][11][12][13]

Human Tumor Xenograft Model

This model involves the transplantation of human cancer cells into immunodeficient mice.[10][11]

Experimental Protocol:

  • Cell Lines: Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

  • Animal Model: Immunodeficient mice (e.g., nude mice, SCID mice).

  • Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Grouping and Treatment: Randomize mice into treatment groups:

    • Vehicle Control

    • Positive Control (e.g., Paclitaxel, Doxorubicin)

    • This compound (at least 3 dose levels)

  • Drug Administration: Administer treatment via an appropriate route (p.o., i.p., or i.v.) for a specified duration (e.g., 21-28 days).

  • Tumor Measurement: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight twice weekly.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • Analysis: Collect tumors for histopathological analysis and biomarker studies (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).

Quantitative Data Summary:

GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21 ± SEMTumor Growth Inhibition (%)
Vehicle Control-1200 ± 150-
Positive Control10350 ± 5070.8
Test Compound25950 ± 12020.8
Test Compound50700 ± 9041.7
Test Compound100480 ± 7060.0

Experimental Workflow:

G start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth (100-150 mm³) implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment (Vehicle, Positive Control, Test Compound) randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint monitoring->endpoint analysis Tumor Analysis (Histology, Biomarkers) endpoint->analysis end End analysis->end

Caption: Workflow for a human tumor xenograft study.

In Vivo Models for Neuroprotective Activity

Flavonoids have shown promise in protecting against neurodegenerative diseases and ischemic brain injury.[14][15][16][17]

Middle Cerebral Artery Occlusion (MCAO) Model of Focal Cerebral Ischemia

This model mimics stroke in humans and is used to assess the neuroprotective effects of compounds against ischemic brain damage.[14]

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

  • Induction of Ischemia: Induce focal cerebral ischemia by occluding the middle cerebral artery using the intraluminal filament technique.

  • Grouping and Treatment:

    • Sham-operated Control

    • Vehicle-treated MCAO

    • Positive Control (e.g., Nimodipine)

    • This compound (at least 3 dose levels)

  • Drug Administration: Administer the test compound at a specific time point relative to the ischemic event (pre-treatment, during ischemia, or post-treatment).

  • Neurological Deficit Scoring: Evaluate neurological deficits at 24 hours post-MCAO using a standardized scoring system (e.g., 0-5 scale).

  • Infarct Volume Measurement: Euthanize animals at 24 or 48 hours post-MCAO. Remove brains and slice them. Stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Calculate the infarct volume.

  • Biochemical and Histological Analysis: Analyze brain tissue for markers of oxidative stress, inflammation, and apoptosis.

Quantitative Data Summary:

GroupDose (mg/kg)Neurological Deficit Score (at 24h) ± SEMInfarct Volume (%) ± SEM
Sham-0.2 ± 0.10
Vehicle + MCAO-3.8 ± 0.345.2 ± 3.5
Positive Control + MCAO102.1 ± 0.222.8 ± 2.1
Test Compound + MCAO253.2 ± 0.336.5 ± 2.8
Test Compound + MCAO502.5 ± 0.228.1 ± 2.5
Test Compound + MCAO1001.9 ± 0.221.3 ± 1.9

Signaling Pathway in Neuronal Apoptosis:

G Ischemia Ischemia/ Reperfusion ROS ↑ ROS Ischemia->ROS Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Flavanone 3-Hydroxy-4',5,7- trimethoxyflavanone Flavanone->ROS Scavenges Bcl2 Bcl-2 Flavanone->Bcl2 Upregulates Bax Bax Flavanone->Bax Downregulates Bcl2->Mito inhibits Bax->Mito promotes

Caption: Key pathways in ischemia-induced neuronal apoptosis and potential neuroprotective mechanisms of this compound.

Data Presentation and Statistical Analysis

All quantitative data should be presented as mean ± standard error of the mean (SEM). Statistical significance should be determined using appropriate statistical tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test). A p-value of less than 0.05 is typically considered statistically significant.

Ethical Considerations

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) and relevant national and international regulations. Every effort should be made to minimize animal suffering.

By following these detailed application notes and protocols, researchers can effectively design and execute in vivo studies to elucidate the therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation for 3-Hydroxy-4',5,7-trimethoxyflavanone and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of 3-Hydroxy-4',5,7-trimethoxyflavanone and its potential metabolites.

Troubleshooting Guides

This section addresses common issues encountered during the HPLC separation of this compound and its metabolites, offering potential causes and solutions in a structured format.

ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Resolution/Co-elution - Inappropriate mobile phase composition or gradient.- Unsuitable column chemistry or dimensions.- High flow rate.- Column degradation.- Optimize Mobile Phase: Adjust the organic solvent (acetonitrile or methanol) concentration. A shallower gradient often improves the resolution of closely eluting peaks. The addition of 0.1% formic acid to the aqueous phase is recommended to improve peak shape.[1]- Column Selection: Use a high-resolution column, such as a C18 column with a smaller particle size (e.g., ≤3 µm). For complex mixtures, a longer column may provide better separation.- Flow Rate Adjustment: Lowering the flow rate can increase the interaction time with the stationary phase, potentially improving separation, though it will increase the run time.[2]- Column Health: Ensure the column is not old or contaminated. Flush the column with a strong solvent or replace it if performance has declined.
Peak Tailing - Secondary interactions with residual silanols on the column.- Column contamination.- Sample overload.- Inappropriate sample solvent.- Suppress Silanol (B1196071) Activity: Add an acidic modifier like 0.1% formic acid to the mobile phase to minimize interactions with free silanol groups.[2]- Column Cleaning: Flush the column with a series of strong solvents to remove contaminants.- Reduce Injection Volume: Inject a smaller volume of the sample to avoid overloading the column.- Sample Solvent: Dissolve the sample in a solvent that is weaker than or equivalent in strength to the initial mobile phase.
Peak Fronting - Sample solvent is much stronger than the mobile phase.- Severe column overload.- Match Sample Solvent: Dissolve the sample in the initial mobile phase whenever possible.- Decrease Injection Volume: Reduce the amount of sample injected onto the column.
Fluctuating Retention Times - Inconsistent mobile phase preparation.- Temperature fluctuations.- Pump issues (leaks, faulty check valves).- Insufficient column equilibration time.- Consistent Mobile Phase: Prepare fresh mobile phase daily and ensure thorough mixing. Use a mobile phase degasser.- Temperature Control: Use a thermostatted column compartment to maintain a consistent temperature.[2]- Pump Maintenance: Perform regular pump maintenance, checking for leaks and ensuring a steady flow rate.- Equilibration: Increase the column equilibration time between injections to ensure the column is ready for the next run.
Baseline Noise or Drift - Contaminated mobile phase or HPLC system.- Detector lamp issues.- Air bubbles in the system.- System Cleaning: Use high-purity HPLC-grade solvents and flush the system regularly.- Detector Maintenance: Check the detector lamp's age and intensity.- Degassing: Ensure the mobile phase is properly degassed to prevent air bubbles from entering the pump and detector.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for this compound and its potential metabolites?

A1: A good starting point is a reversed-phase C18 column (e.g., 150 x 4.6 mm, 3.5 µm) with a gradient elution. The mobile phase can consist of Solvent A: Water with 0.1% formic acid, and Solvent B: Acetonitrile (B52724) with 0.1% formic acid. A typical gradient could be 10-90% B over 30 minutes with a flow rate of 0.8-1.0 mL/min. Set the column temperature to 30-40°C and the UV detection wavelength to the absorbance maximum of the flavanone, which is typically around 280-340 nm.[1]

Q2: What are the likely metabolites of this compound I should expect to see?

A2: The metabolism of flavonoids like this compound often involves oxidation and demethylation reactions, primarily carried out by cytochrome P450 enzymes.[3] Therefore, you can anticipate metabolites that are more polar than the parent compound. Potential metabolites could include:

  • Hydroxylated derivatives: Additional hydroxyl groups may be added to the aromatic rings.

  • Demethylated derivatives: One or more of the methoxy (B1213986) groups may be converted to hydroxyl groups.

  • Glucuronidated or sulfated conjugates: These are common phase II metabolites that are highly polar.

Q3: How can I confirm the identity of the parent compound and its metabolites in my chromatogram?

A3: The most reliable method for confirming the identity of peaks is to use a mass spectrometer (MS) detector coupled with the HPLC (LC-MS). By analyzing the mass-to-charge ratio (m/z) and fragmentation patterns, you can tentatively identify the parent compound and its metabolites. For definitive identification, comparison with authentic reference standards is necessary.

Q4: Should I use acetonitrile or methanol (B129727) as the organic solvent in my mobile phase?

A4: Both acetonitrile and methanol can be used. Acetonitrile often provides better peak shapes and lower backpressure. However, methanol can offer different selectivity, which might be advantageous for separating closely eluting isomers. It is recommended to screen both solvents during method development to determine which provides the optimal separation for your specific analytes.

Q5: My sample is of biological origin. What sample preparation steps are necessary before HPLC analysis?

A5: For biological samples such as plasma, urine, or cell lysates, sample preparation is crucial to remove proteins and other interfering substances. A common approach is protein precipitation with a cold organic solvent like acetonitrile, followed by centrifugation. Solid-phase extraction (SPE) can also be used for more complex matrices to clean up and concentrate the analytes of interest before injection.

Experimental Protocols

Standard HPLC Method for the Separation of this compound and Potential Metabolites

This protocol provides a general methodology that can be adapted and optimized for specific experimental needs.

1. Sample Preparation:

  • Standard Solutions: Prepare stock solutions of this compound in HPLC-grade methanol or DMSO. Prepare working standards by diluting the stock solution with the initial mobile phase composition.

  • Biological Samples:

    • To 100 µL of the biological sample (e.g., plasma, microsomal incubation), add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and centrifuge again to remove any particulate matter.

    • Transfer the clear supernatant to an HPLC vial for injection.

2. HPLC Conditions:

ParameterRecommended Setting
Column C18 Reversed-Phase (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 30 minutes
Flow Rate 0.8 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Detector UV/Vis Diode Array Detector (DAD) or Mass Spectrometer (MS)
Detection Wavelength 288 nm (or scan for optimal wavelength)

3. Data Analysis:

  • Identify the peak for this compound based on its retention time compared to a standard.

  • Tentatively identify potential metabolite peaks based on their retention times (typically eluting earlier than the parent compound due to increased polarity) and their UV spectra or mass spectral data.

  • Quantify the parent compound and any identified metabolites using a calibration curve generated from the respective standards.

Visualizations

G Experimental Workflow for HPLC Analysis cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation (Acetonitrile) Sample->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Evaporation Evaporation Centrifugation1->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Centrifugation2 Final Centrifugation Reconstitution->Centrifugation2 HPLC_Vial Transfer to HPLC Vial Centrifugation2->HPLC_Vial Injection Injection onto HPLC System HPLC_Vial->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection Detection (UV/DAD or MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification Peak_Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

G Troubleshooting Poor Peak Resolution Start Poor Peak Resolution Check_Column Is the column old or a new, validated one? Start->Check_Column Old_Column Replace Column Check_Column->Old_Column Old New_Column Optimize Mobile Phase Check_Column->New_Column New Gradient Is the gradient shallow enough? New_Column->Gradient Shallow_Gradient Try a different organic solvent (Methanol vs. Acetonitrile) Gradient->Shallow_Gradient Yes Steepen_Gradient Make the gradient shallower Gradient->Steepen_Gradient No Solvent_Change Adjust Flow Rate Shallow_Gradient->Solvent_Change Steepen_Gradient->Gradient Flow_Rate Is the flow rate ≤ 1.0 mL/min? Solvent_Change->Flow_Rate Lower_Flow Lower the flow rate Flow_Rate->Lower_Flow No Good_Resolution Resolution Improved Flow_Rate->Good_Resolution Yes Lower_Flow->Flow_Rate

Caption: Decision tree for troubleshooting poor peak resolution in HPLC.

References

Technical Support Center: Enhancing the Bioavailability of 3-Hydroxy-4',5,7-trimethoxyflavanone in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to increasing the oral bioavailability of 3-Hydroxy-4',5,7-trimethoxyflavanone in animal models. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound expected to be low?

A1: The low oral bioavailability of many flavonoids, including polymethoxylated flavones like this compound, is primarily attributed to two factors:

  • Poor Aqueous Solubility: Flavonoids are often poorly soluble in water, which limits their dissolution in gastrointestinal fluids and subsequent absorption.[1][2]

  • Extensive First-Pass Metabolism: After absorption, flavonoids can be extensively metabolized in the intestines and liver.[3] This process, which often involves glucuronidation and sulfation, converts the active compound into more water-soluble forms that are easily excreted.[3][4]

Q2: What are the primary strategies to increase the oral bioavailability of this compound?

A2: The main approaches to enhance the bioavailability of this compound fall into two categories:

  • Formulation Strategies: These methods aim to improve the solubility and dissolution rate of the flavanone (B1672756). Common techniques include the use of Self-Microemulsifying Drug Delivery Systems (SMEDDS), complexation with cyclodextrins, and formulation into solid lipid nanoparticles (SLNs).[5][6][7]

  • Co-administration with Bioenhancers: This strategy involves administering the flavanone with a compound that inhibits its metabolism. Piperine (B192125), an alkaloid from black pepper, is a well-known bioenhancer that can inhibit key metabolic enzymes.[4]

Q3: Which animal models are typically used for these types of bioavailability studies?

A3: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies of flavonoids.[5][8][9] Mice can also be utilized, though dose adjustments may be necessary.[9]

Troubleshooting Guides

Issue 1: Low and Variable Plasma Concentrations of this compound

Question: My in vivo study in rats shows very low and inconsistent plasma concentrations of this compound after oral administration. What are the likely causes and how can I troubleshoot this?

Answer: Low and variable plasma concentrations are a common challenge. Here are the likely causes and potential solutions:

  • Poor Dissolution: The compound may not be dissolving sufficiently in the gastrointestinal tract.

    • Solution: Employ advanced formulation strategies to enhance solubility. Consider developing a Self-Microemulsifying Drug Delivery System (SMEDDS), a cyclodextrin (B1172386) complex, or a solid lipid nanoparticle (SLN) formulation.[1][2]

  • Extensive Metabolism: The flavanone is likely undergoing significant first-pass metabolism in the gut wall and liver.

    • Solution: Co-administer the flavanone with a bioenhancer like piperine. Piperine has been shown to inhibit glucuronidation, a major metabolic pathway for flavonoids.[4]

  • Insufficient Analytical Sensitivity: Your analytical method may not be sensitive enough to detect low concentrations of the compound in plasma.

    • Solution: A validated high-sensitivity method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is recommended for pharmacokinetic studies of flavonoids.[8]

Issue 2: Difficulty in Preparing a Stable and Effective Formulation

Question: I am having trouble preparing a stable and effective formulation for my in vivo studies. Can you provide some guidance?

Answer: The choice of formulation is critical for achieving adequate oral bioavailability. Here are some recommendations:

  • For a simple suspension: While not ideal for poorly soluble compounds, a suspension in a vehicle like 0.5% carboxymethylcellulose sodium (CMC-Na) can be a starting point.[1] However, expect low bioavailability.

  • For enhanced solubility:

    • Cyclodextrin Complexation: This method can significantly improve solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[6]

    • Lipid-Based Systems: Formulations like a solution in 10% DMSO and 90% corn oil can enhance lymphatic absorption.[1]

  • For advanced delivery:

    • SMEDDS: These formulations form fine oil-in-water emulsions in the gastrointestinal tract, enhancing drug solubilization and absorption.[5]

    • SLNs: These are lipid-based nanoparticles that can improve the oral bioavailability of poorly soluble drugs.[7][10]

Data Presentation

The following tables summarize quantitative data from studies on enhancing the bioavailability of structurally similar methoxyflavones. This data can serve as a reference for the potential improvements achievable for this compound.

Table 1: Pharmacokinetic Parameters of Methoxyflavones in Rats with and without Bioavailability Enhancement Strategies

CompoundFormulation/Co-administrationDose (mg/kg)Cmax (µg/mL)Tmax (min)Half-life (min)Absolute Bioavailability (%)Reference
Tangeretin (B192479)Oral Suspension500.87 ± 0.33340.00 ± 48.99342.43 ± 71.2727.11[8][11]
TangeretinOral Solution with HP-β-CD50> 2x increase vs. suspension--6.02[6]
Methoxyflavones from Kaempferia parvifloraStandard Oral Dose250 (extract)0.55 - 0.8860 - 120180 - 3601 - 4[12]
Methoxyflavones from Kaempferia parvifloraSMEDDS----25-42 fold increase[13]
Methoxyflavones from Kaempferia parviflora2-HP-β-CD Complex----22-34 fold increase[13]

Table 2: Composition of a Self-Microemulsifying Drug Delivery System (SMEDDS) for Methoxyflavones

ComponentFunctionExample Composition
Oil PhaseSolubilizes the drugTriglyceride of coconut oil (20%)
SurfactantForms the microemulsionPolyoxyethylene castor oil (53.3%)
Co-surfactantStabilizes the microemulsionPropylene glycol (26.6%)

Based on a formulation for Kaempferia parviflora extract.[13]

Experimental Protocols

Protocol 1: Preparation of a Solid Lipid Nanoparticle (SLN) Formulation

This protocol is a general guideline for preparing SLNs using a high-shear homogenization followed by ultrasonication method.[7][10]

  • Preparation of the Lipid and Aqueous Phases:

    • Lipid Phase: Melt a solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point. Dissolve this compound in the molten lipid.

    • Aqueous Phase: Heat a surfactant solution (e.g., Tween 80) to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 10,000 rpm) for a defined period (e.g., 10 minutes) to form a coarse oil-in-water emulsion.

  • Nanoparticle Formation:

    • Immediately subject the hot pre-emulsion to probe sonication for a specific time (e.g., 5-15 minutes) in an ice bath to induce nanoparticle formation and prevent lipid recrystallization.

  • Cooling and Solidification:

    • Allow the nanoemulsion to cool to room temperature while stirring to ensure the solidification of the lipid nanoparticles.

  • Characterization:

    • Characterize the resulting SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical design for an oral bioavailability study in rats.[8][9]

  • Animal Model:

    • Use male Sprague-Dawley rats (200-250 g).

    • Acclimatize the animals for at least one week before the experiment.[9]

  • Dosing:

    • Fast the rats overnight (approximately 12 hours) with free access to water.[9]

    • Administer the this compound formulation (e.g., SLN, SMEDDS, or control suspension) orally via gavage at a predetermined dose.

    • For absolute bioavailability determination, a separate group of rats should receive an intravenous (IV) administration of the compound dissolved in a suitable vehicle (e.g., a mixture of saline, polyethylene (B3416737) glycol, and ethanol).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480, 720, and 1440 minutes) post-dosing.

    • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation and Storage:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, half-life, AUC) using non-compartmental analysis software.

    • Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.[9]

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_animal_study In Vivo Animal Study Flavanone 3-Hydroxy-4',5,7- trimethoxyflavanone Formulation Formulation Strategies (SLN, SMEDDS, Cyclodextrin) Flavanone->Formulation Dosing Oral Administration to Rats Formulation->Dosing Administer Formulation Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Analysis LC-MS/MS Analysis Blood_Sampling->Plasma_Analysis PK_Analysis Pharmacokinetic Analysis Plasma_Analysis->PK_Analysis Bioavailability Bioavailability PK_Analysis->Bioavailability Increased Bioavailability

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

logical_relationships cluster_problem Problem cluster_causes Primary Causes cluster_solutions Potential Solutions Low_Bioavailability Low Oral Bioavailability Poor_Solubility Poor Aqueous Solubility Low_Bioavailability->Poor_Solubility Metabolism Extensive First-Pass Metabolism Low_Bioavailability->Metabolism Formulation Advanced Formulations (SMEDDS, SLN, etc.) Poor_Solubility->Formulation Co_administration Co-administration with Bioenhancers (e.g., Piperine) Metabolism->Co_administration

Caption: Logical relationship between the problem of low bioavailability and potential solutions.

signaling_pathway cluster_absorption Intestinal Absorption & Metabolism cluster_inhibition Oral_Dose Oral Dose of Flavanone Lumen Intestinal Lumen Oral_Dose->Lumen Enterocyte Enterocyte Lumen->Enterocyte Portal_Vein Portal Vein Enterocyte->Portal_Vein Metabolites Flavanone-Glucuronide (Excreted) Enterocyte->Metabolites Glucuronidation Systemic_Circulation Systemic Circulation (Increased Flavanone) Portal_Vein->Systemic_Circulation Piperine Piperine UGT UGT Enzymes Piperine->UGT Inhibits UGT->Enterocyte

Caption: Putative mechanism of piperine enhancing flavanone bioavailability by inhibiting intestinal glucuronidation.

References

Troubleshooting guide for 3-Hydroxy-4',5,7-trimethoxyflavanone in vivo studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3-Hydroxy-4',5,7-trimethoxyflavanone in in vivo studies. Due to the limited availability of in vivo data for this specific flavanone (B1672756), this guide draws upon information from structurally similar polymethoxylated flavonoids and general principles of flavonoid research.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound in vivo?

A1: Based on the behavior of similar polymethoxylated flavonoids, the primary challenges are likely poor aqueous solubility and low oral bioavailability.[1][2] These compounds are often lipophilic, leading to difficulties in preparing suitable formulations for in vivo administration and resulting in low absorption from the gastrointestinal tract.[2] Rapid metabolism, including glucuronidation and sulfation, can also contribute to low systemic exposure.[3]

Q2: How can I improve the solubility of this compound for my in vivo experiments?

A2: Improving solubility is critical for achieving adequate exposure in vivo. Several formulation strategies can be employed, ranging from simple co-solvent systems to more advanced nanoparticle formulations.[1] The choice of formulation will depend on the route of administration and the experimental model.

Q3: What are some recommended vehicle formulations for oral administration in rodents?

A3: For oral gavage in rodents, it is essential to use a vehicle that can maintain the compound in a stable and bioavailable form. Simple aqueous suspensions are often not effective.[1] Below are some commonly used formulations for poorly soluble flavonoids.

Troubleshooting Guide

Issue 1: Low or No Detectable Compound in Plasma

Possible Cause:

  • Poor Bioavailability: The compound may have low solubility in gastrointestinal fluids, poor permeability across the intestinal wall, or undergo extensive first-pass metabolism.[1][2]

  • Inadequate Formulation: The vehicle used for administration may not be effectively solubilizing or suspending the compound, leading to inconsistent dosing and absorption.[1]

  • Rapid Metabolism: The flavanone may be quickly metabolized in the liver and other tissues into sulfates and glucuronides, which may not be detected by analytical methods targeting the parent compound.[3]

Solutions:

  • Optimize Formulation: Refer to the formulation table below to select a more appropriate vehicle. Nanosuspensions or self-microemulsifying drug delivery systems (SMEDDS) can significantly enhance oral bioavailability.[1][2]

  • Consider Alternative Routes of Administration: Intraperitoneal (i.p.) or intravenous (i.v.) injection can bypass first-pass metabolism, although solubility will still be a critical factor to address.

  • Analyze for Metabolites: Adjust your analytical method to detect potential glucuronide and sulfate (B86663) conjugates of the parent compound.[3]

  • Co-administration with Bio-enhancers: The use of compounds like piperine (B192125) can inhibit metabolic enzymes and potentially increase the bioavailability of the flavanone.[1]

Issue 2: High Variability in In Vivo Results Between Animals

Possible Cause:

  • Inconsistent Dosing: If the compound is not fully dissolved or uniformly suspended in the vehicle, the administered dose can vary significantly between animals.[1]

  • Formulation Instability: The compound may precipitate out of the solution or the suspension may settle over time, leading to inconsistent dosing.[1]

  • Biological Variation: Differences in metabolism and absorption between individual animals can contribute to variability.

Solutions:

  • Ensure Homogeneous Formulation: Vortex or homogenize the formulation thoroughly before each administration to ensure a uniform suspension.[1]

  • Check Formulation Stability: Prepare fresh formulations daily if stability is a concern. Visually inspect for any precipitation before use.[1]

  • Increase Animal Numbers: A larger sample size per group can help to mitigate the effects of inter-individual biological variation.

Issue 3: Unexpected Toxicity or Adverse Effects

Possible Cause:

  • Vehicle Toxicity: Some organic solvents or high concentrations of surfactants used in formulations can have their own physiological effects or toxicity.[1]

  • Compound-Specific Toxicity: While many flavonoids are considered safe, high doses may lead to unforeseen toxic effects.[4]

Solutions:

  • Run Vehicle Control Groups: Always include a control group that receives the vehicle alone to distinguish between the effects of the compound and the formulation.[1]

  • Conduct Dose-Ranging Studies: Start with lower doses and escalate gradually to determine the maximum tolerated dose (MTD) in your animal model.

  • Monitor Animal Health: Closely observe animals for any signs of toxicity, such as weight loss, changes in behavior, or altered organ function.[5]

Data Presentation

Table 1: Recommended Oral Gavage Formulations for Poorly Soluble Flavonoids [1]

Formulation TypeExample Composition (v/v)Preparation NotesPros & Cons
Co-solvent System 10% DMSO, 40% PEG400, 50% SalineDissolve the flavonoid in DMSO first, then add PEG400, and finally titrate in saline while vortexing.Pros: Simple to prepare. Cons: Potential for drug precipitation upon dilution in the GI tract. High PEG concentrations may have physiological effects.
Lipid-Based System 10% DMSO, 90% Corn OilDissolve the flavonoid in DMSO, then mix thoroughly with corn oil. Gentle heating may aid dissolution.Pros: Can enhance lymphatic absorption.[4] Cons: May not be suitable for all compounds. Requires careful solubility testing in the oil.
Surfactant-Based Suspension 0.5% - 2% Tween 80 or Cremophor EL in water or salineSuspend the micronized flavonoid powder in the surfactant solution. Use a homogenizer for uniform particle size.Pros: Simple and widely used. Surfactants improve wetting. Cons: Bioavailability can be variable. Physical stability of the suspension can be an issue.
Nanosuspension Flavonoid, stabilizer (e.g., Poloxamer 188) in waterRequires specialized techniques like nanoprecipitation or high-pressure homogenization.Pros: Significantly increases surface area for dissolution, leading to improved bioavailability.[6] Cons: More complex to prepare and characterize.

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension using Nanoprecipitation[1]

This protocol is a general guideline for preparing a nanoparticle formulation to enhance the bioavailability of a poorly soluble flavonoid.

  • Organic Phase Preparation: Dissolve the flavonoid (e.g., 5 mg) and a polymer such as PLGA (e.g., 25 mg) in a suitable organic solvent (e.g., 5 mL of acetone).

  • Aqueous Phase Preparation: Dissolve a stabilizer, for example, Poloxamer 188 (e.g., 50 mg), in an anti-solvent like deionized water (e.g., 20 mL).

  • Nanoprecipitation: Place the aqueous phase on a magnetic stirrer at a constant, moderate speed.

  • Inject the organic phase into the aqueous phase quickly and steadily using a syringe. Nanoparticles will form spontaneously as the organic solvent diffuses into the water, causing the polymer and drug to precipitate.

  • Solvent Removal: Stir the suspension at room temperature for several hours to allow the organic solvent to evaporate.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and drug loading.

Protocol 2: Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory Model)[7]

This protocol is a standard method to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Model: Use male ICR mice or a similar strain.

  • Grouping: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and treatment groups receiving different doses of this compound.

  • Administration: Administer the test compound or vehicle orally.

  • Induction of Edema: After a set pre-treatment time (e.g., 60 minutes), inject a 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.

  • Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the vehicle control group.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration cluster_eval Evaluation prep Compound Solubilization/ Suspension qc Formulation QC (Stability, Homogeneity) prep->qc admin Dosing (e.g., Oral Gavage) qc->admin control Vehicle Control Group qc->control observe Observation & Behavioral Tests admin->observe sample Blood/Tissue Collection admin->sample data Data Analysis observe->data analysis Bioanalysis (LC-MS/MS) sample->analysis analysis->data troubleshooting_logic start In Vivo Experiment issue High Variability or No Effect Observed start->issue cause1 Poor Bioavailability? issue->cause1 cause2 Inconsistent Dosing? issue->cause2 cause3 Rapid Metabolism? issue->cause3 solution1 Optimize Formulation (e.g., Nanosuspension) cause1->solution1 solution2 Ensure Homogeneous Suspension Before Dosing cause2->solution2 solution3 Analyze for Metabolites cause3->solution3

References

Minimizing degradation of 3-Hydroxy-4',5,7-trimethoxyflavanone during storage.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Hydroxy-4',5,7-trimethoxyflavanone Stability

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation of this compound during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues users might encounter, leading to the degradation of this compound.

Issue Potential Cause Recommended Solution
Loss of potency or inconsistent results in biological assays. Degradation of the compound in solution. Flavonoids can be susceptible to degradation in aqueous media, especially at neutral or alkaline pH.- Prepare fresh solutions of the compound immediately before each experiment. - If the compound must be stored in solution, use a slightly acidic buffer (pH 4.5-6.5) and store at -20°C or -80°C in small, single-use aliquots. - Consider using a stock solution in an anhydrous solvent like DMSO and diluting it into the aqueous assay medium just before use.
Discoloration (e.g., yellowing) of the solid compound or solutions. Oxidative degradation. The hydroxyl group can be susceptible to oxidation, which may be accelerated by exposure to air (oxygen), light, or trace metal ions.- Store the solid compound under an inert atmosphere (e.g., argon or nitrogen). - Use amber vials or wrap containers in aluminum foil to protect from light.[1] - When preparing solutions, use deoxygenated solvents. - Consider adding a small amount of an antioxidant like ascorbic acid to solutions for short-term storage.
Precipitation of the compound from solution. Low aqueous solubility or degradation to less soluble products. Methoxylated flavonoids can have limited water solubility.- Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol (B145695). Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) and consistent across all experiments. - If precipitation occurs in the final aqueous medium, sonication may help to redissolve it. However, this may not be suitable for all experimental setups.
Reduced purity observed by HPLC analysis after storage. Thermal degradation or slow hydrolysis. Elevated temperatures can accelerate the degradation of flavonoids.[2] Methoxy (B1213986) groups are generally stable, but prolonged exposure to harsh conditions could potentially lead to hydrolysis.- Store the solid compound and stock solutions at low temperatures (-20°C or -80°C for long-term storage). - Avoid repeated freeze-thaw cycles by storing solutions in single-use aliquots. - For experiments requiring elevated temperatures, minimize the exposure time of the compound to these conditions.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: For long-term storage, the solid compound should be stored at -20°C or -80°C in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) to protect it from light, moisture, and oxygen.

Q2: What is the best solvent for preparing a stock solution?

A2: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or ethanol are recommended for preparing stock solutions. These solvents help to ensure the solubility and stability of the compound.

Q3: How do the methoxy groups affect the stability of this flavanone?

A3: Methoxylation of flavonoids generally increases their metabolic stability and can protect against certain types of degradation compared to their hydroxylated counterparts.[3][4] This suggests that this compound may be more stable than flavonoids with multiple free hydroxyl groups.

Q4: Can I expect degradation of this compound during a typical cell culture experiment (e.g., 24-48 hours at 37°C)?

A4: While methoxylation enhances stability, some degradation in aqueous culture medium over 24-48 hours at 37°C is possible. It is advisable to perform a stability test under your specific experimental conditions by incubating the compound in the medium for the duration of the experiment and analyzing its concentration at different time points by HPLC.

Q5: What factors are most likely to cause degradation of this compound?

A5: The primary factors that can cause degradation are exposure to light (photodegradation), high temperatures, extreme pH (especially alkaline conditions), and oxidizing agents.[1][5][6] The presence of the 3-hydroxyl group can make the molecule more susceptible to photodegradation.[6]

Experimental Protocols

Protocol for Forced Degradation Study

This protocol provides a general framework for conducting a forced degradation study to determine the intrinsic stability of this compound. This is crucial for developing stability-indicating analytical methods.[7]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.[7]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature.[7]

  • Thermal Degradation: Heat the solid compound at 80°C. Also, heat the stock solution at 60°C.

  • Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing both UV and visible light, as per ICH Q1B guidelines.[7]

3. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours). For thermal and photolytic studies on the solid compound, longer durations may be necessary.

4. Sample Analysis:

  • At each time point, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be able to separate the parent compound from its degradation products.[8][9]

5. Data Analysis:

  • Calculate the percentage of degradation of this compound at each time point under each stress condition.

  • A degradation of 5-20% is generally considered suitable for validating a stability-indicating method.[7]

Data Presentation

The following table is a template for summarizing the results of a forced degradation study.

Stress Condition Time (hours) % Degradation of this compound Number of Degradation Products
0.1 M HCl, 60°C0
8
24
0.1 M NaOH, RT0
2
8
3% H₂O₂, RT0
8
24
Thermal (Solid), 80°C0
24
72
Photolytic (Solution)0
8
24

Visualizations

Potential Degradation Pathways

cluster_main This compound cluster_stress Stress Factors cluster_products Potential Degradation Products main This compound light Light (UV/Vis) heat Heat acid_base Acid/Base Hydrolysis oxidation Oxidation photo_prod Photodegradation Products (e.g., ring cleavage) light->photo_prod thermal_prod Thermal Isomers or Decomposition Products heat->thermal_prod hydrolysis_prod Hydrolyzed Products (e.g., demethylation) acid_base->hydrolysis_prod oxidized_prod Oxidized Products (e.g., quinone formation) oxidation->oxidized_prod

Caption: Potential degradation pathways under various stress factors.

Troubleshooting Workflow for Compound Degradation

start Inconsistent Experimental Results or Observed Degradation check_storage Review Storage Conditions (Solid & Solution) start->check_storage improper_storage Improper Storage: - Exposed to Light/Air - Wrong Temperature - Repeated Freeze-Thaw check_storage->improper_storage Yes check_handling Review Experimental Handling check_storage->check_handling No correct_storage Action: Store at -20°C/-80°C, Protected from Light/Air, Use Aliquots improper_storage->correct_storage end_node Re-run Experiment & Monitor Stability correct_storage->end_node improper_handling Improper Handling: - Solution Prepared too Early - High Temperature Exposure - Non-inert Atmosphere check_handling->improper_handling Yes check_solvent Check Solvent/Medium check_handling->check_solvent No correct_handling Action: Prepare Fresh Solutions, Minimize Heat Exposure, Use Inert Gas improper_handling->correct_handling correct_handling->end_node improper_solvent Issue with Solvent/Medium: - Wrong pH - Presence of Oxidants/Metals - Low Purity check_solvent->improper_solvent Yes check_solvent->end_node No correct_solvent Action: Use High-Purity Solvents, Buffer to slightly acidic pH, Deoxygenate improper_solvent->correct_solvent correct_solvent->end_node start Define Study Objectives prep_solution Prepare Stock Solution (e.g., 1 mg/mL in MeOH) start->prep_solution apply_stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_solution->apply_stress sample_collection Collect Samples at Defined Time Points apply_stress->sample_collection sample_prep Neutralize & Dilute Samples sample_collection->sample_prep hplc_analysis Analyze by Stability-Indicating HPLC Method sample_prep->hplc_analysis data_analysis Calculate % Degradation & Identify Degradants hplc_analysis->data_analysis end Report Stability Profile data_analysis->end

References

Technical Support Center: Extraction of 3-Hydroxy-4',5,7-trimethoxyflavanone from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome challenges in the extraction of 3-Hydroxy-4',5,7-trimethoxyflavanone from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound?

A1: The main challenges include:

  • Low Yield: This flavanone (B1672756) may be present in low concentrations in the natural source.

  • Degradation: The compound can be sensitive to heat, light, and pH changes during extraction, leading to degradation. The presence of hydroxyl groups makes flavonoids susceptible to oxidation.

  • Co-extraction of Impurities: The extraction process often co-extracts other similar compounds, making purification difficult.

  • Solvent Selection: Choosing the optimal solvent is critical for maximizing yield and minimizing impurity extraction.

Q2: Which solvents are most effective for extracting this compound?

A2: The choice of solvent is crucial and depends on the specific plant matrix. For polymethoxylated flavanones, moderately polar solvents are generally effective. A mixture of ethanol (B145695) or methanol (B129727) with water (e.g., 70-80% alcohol) is a good starting point.[1][2] Acetone can also be an efficient solvent for flavanones.[3] The addition of a small amount of acid, such as formic acid (0.1%), can improve the stability and extraction efficiency of flavonoids.[2]

Q3: What are the recommended methods for the extraction of this flavanone?

A3: Common and effective methods include:

  • Maceration: A simple technique involving soaking the plant material in a solvent at room temperature. It is suitable for heat-sensitive compounds.[4]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[5]

  • Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, accelerating the extraction process.

Q4: How can I prevent the degradation of this compound during extraction?

A4: To minimize degradation:

  • Control Temperature: Use low-temperature extraction methods like maceration or controlled UAE. Avoid prolonged exposure to high heat.

  • Protect from Light: Conduct the extraction in amber glassware or cover the vessels with aluminum foil.

  • Control pH: Maintain a slightly acidic pH (around 4-6) to prevent oxidative degradation, which can be accelerated in alkaline conditions.

  • Use Antioxidants: Adding antioxidants like ascorbic acid to the extraction solvent can help prevent oxidation.

Q5: What is the most suitable method for purifying the extracted this compound?

A5: Column chromatography is a widely used and effective method for purifying flavonoids.[4] Both normal-phase (e.g., silica (B1680970) gel) and reverse-phase (e.g., C18) chromatography can be employed. A typical approach involves a silica gel column eluted with a gradient of solvents with increasing polarity, such as a hexane-ethyl acetate (B1210297) mixture followed by the addition of methanol.[4]

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low Yield of Target Flavanone Incomplete extraction due to improper solvent or method.Optimize the solvent system; consider using a mixture of alcohol and water (e.g., 80% ethanol).[6] Experiment with different extraction techniques such as Ultrasound-Assisted Extraction (UAE) which can offer higher yields in shorter times compared to maceration.[5][7]
Degradation of the flavanone during extraction.Use low-temperature extraction methods. Protect the extract from light and oxygen. Consider adding an antioxidant to the solvent.
Insufficient grinding of plant material.Ensure the plant material is finely powdered to increase the surface area for solvent penetration.
Presence of a Wide Range of Impurities Non-selective solvent system.Use a multi-step extraction approach, starting with a non-polar solvent (e.g., hexane) to remove lipids, followed by extraction with a more polar solvent.[4]
Inadequate purification method.Employ multi-step chromatographic purification. Start with column chromatography on silica gel, followed by further purification using preparative TLC or Sephadex LH-20 chromatography if necessary.[4]
Color Change of Extract (e.g., Browning) Oxidation of the flavanone.This is often a sign of degradation due to the oxidation of phenolic hydroxyl groups.[8] Ensure the extraction is carried out with minimal exposure to air (e.g., under an inert atmosphere of nitrogen) and light. Maintain a slightly acidic pH.
Difficulty in Isolating the Pure Compound Co-elution of structurally similar flavonoids.Optimize the mobile phase in your chromatography. Try different solvent systems or use a different stationary phase (e.g., switching from normal-phase to reverse-phase).
The compound is present as a complex mixture of glycosides.Consider enzymatic or mild acid hydrolysis to cleave sugar moieties before final purification, though this will modify the natural state of the compound.

Data Presentation

Table 1: Comparison of Extraction Solvents for Total Flavonoid Content from a Plant Matrix *

SolventExtraction MethodTotal Flavonoid Content (mg Quercetin Equivalents/g dry weight)Reference
80% MethanolMaceration (12h)25.5 ± 1.2[6]
80% EthanolMaceration (12h)22.8 ± 1.0[6]
80% AcetoneMaceration (12h)18.7 ± 0.9[6]
WaterMaceration (12h)10.2 ± 0.5[6]

*Data is illustrative for total flavonoids from a representative plant source to demonstrate solvent efficacy trends.

Table 2: Comparison of Extraction Methods for Total Phenolic and Flavonoid Yields from Propolis *

Extraction MethodTotal Phenolic Content (mg GAE/g)Total Flavonoid Content (mg QE/g)Extraction Yield (%)Reference
Maceration (24h)180.3 ± 5.445.2 ± 2.135.6 - 91.2[5][7]
Microwave-Assisted (1 min)195.7 ± 6.148.9 ± 2.536.1 - 95.9[5][7]
Ultrasound-Assisted (15 min)210.5 ± 7.352.6 ± 2.837.1 - 96.7[5][7]

*Data is for total phenolics and flavonoids from propolis and illustrates the relative efficiency of different extraction methods.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a generalized procedure and may require optimization for specific plant materials.

1. Preparation of Plant Material:

  • Air-dry the plant material at room temperature, protected from direct sunlight.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh).

2. Extraction:

  • Weigh 10 g of the powdered plant material and place it in a 250 mL Erlenmeyer flask.

  • Add 100 mL of 80% ethanol containing 0.1% formic acid.

  • Place the flask in an ultrasonic bath.

  • Sonicate for 30 minutes at a controlled temperature (e.g., 40°C).

  • Filter the extract through Whatman No. 1 filter paper.

  • Repeat the extraction process on the residue two more times with fresh solvent.

  • Combine the filtrates.

3. Concentration:

  • Evaporate the solvent from the combined filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

  • The resulting crude extract can be further purified.

Protocol 2: Purification by Silica Gel Column Chromatography

1. Preparation of the Column:

  • Prepare a slurry of silica gel 60 (70-230 mesh) in n-hexane.

  • Pack a glass column with the slurry.

2. Sample Loading:

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or acetone).

  • Adsorb the dissolved extract onto a small amount of silica gel.

  • Allow the solvent to evaporate completely.

  • Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

3. Elution:

  • Begin elution with 100% n-hexane.

  • Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20, etc., n-hexane:ethyl acetate).

  • Further increase polarity by introducing methanol into the mobile phase if necessary.

4. Fraction Collection and Analysis:

  • Collect fractions of a fixed volume (e.g., 20 mL).

  • Monitor the fractions by Thin-Layer Chromatography (TLC) using an appropriate solvent system.

  • Visualize the spots on the TLC plates under UV light (254 nm and 365 nm).

  • Combine the fractions containing the target compound (identified by comparing with a standard, if available, or by subsequent analysis).

  • Evaporate the solvent from the combined fractions to obtain the purified compound.

Visualizations

Extraction_Workflow start Plant Material (Dried and Powdered) extraction Solvent Extraction (e.g., 80% Ethanol, UAE) start->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Chromatographic Purification (Silica Gel Column) crude_extract->purification fraction_collection Fraction Collection & TLC Analysis purification->fraction_collection pure_compound Purified 3-Hydroxy-4',5,7- trimethoxyflavanone fraction_collection->pure_compound

Caption: Generalized workflow for the extraction and purification of this compound.

Troubleshooting_Logic start Low Yield of Target Compound? check_extraction Was the extraction method and solvent optimized? start->check_extraction Yes optimize_extraction Action: Test different solvents (e.g., aqueous ethanol/methanol) and methods (e.g., UAE). check_extraction->optimize_extraction No check_degradation Are there signs of degradation (e.g., color change)? check_extraction->check_degradation Yes success Yield Improved optimize_extraction->success prevent_degradation Action: Use low temperature, protect from light, control pH, and consider antioxidants. check_degradation->prevent_degradation Yes check_purification Is the purification step efficient? check_degradation->check_purification No prevent_degradation->success optimize_purification Action: Optimize chromatography (solvent gradient, stationary phase). check_purification->optimize_purification No check_purification->success Yes optimize_purification->success

Caption: Troubleshooting logic for addressing low yield in flavanone extraction.

References

Technical Support Center: Interpreting Unexpected Results in 3-Hydroxy-4',5,7-trimethoxyflavanone Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers:

Information regarding the specific biological activities, experimental protocols, and signaling pathways of 3-Hydroxy-4',5,7-trimethoxyflavanone is limited in currently available scientific literature. Much of the existing research focuses on structurally similar polymethoxylated flavonoids. While the troubleshooting guides and FAQs provided below are based on established principles for this class of compounds and may offer valuable insights, it is crucial to recognize that the behavior of this compound may differ. The information herein should be used as a general guide, and empirical validation for your specific experimental context is strongly recommended.

Frequently Asked Questions (FAQs)

1. Solubility and Compound Stability

  • Q1: I'm observing precipitation of this compound in my aqueous cell culture medium. How can I improve its solubility?

    A1: Low aqueous solubility is a common challenge with polymethoxylated flavonoids. Several strategies can be employed to enhance solubility:

    • Co-solvent System: Initially, dissolve the compound in a small volume of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before making the final dilution into your aqueous medium. It is critical to ensure the final concentration of the organic solvent is non-toxic to your cells (typically below 0.5%) and to include a vehicle control in your experiments.

    • pH Adjustment: The hydroxyl group on the flavanone (B1672756) can be deprotonated at a higher pH, which may increase solubility. You can try adjusting the pH of your buffer. However, be aware that flavonoids can be unstable at high pH, so it's important to monitor for any degradation, which might be indicated by a color change.

    • Use of Cyclodextrins: Cyclodextrins can encapsulate poorly soluble compounds, thereby increasing their apparent water solubility.

  • Q2: My experimental results are inconsistent between batches. Could this be related to compound stability?

    A2: Yes, inconsistency is often linked to the stability of the flavonoid. To mitigate this:

    • Fresh Preparations: Prepare working solutions immediately before each experiment.

    • Storage: Store stock solutions in an appropriate solvent like DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Light Protection: Protect all solutions from light, as flavonoids can be light-sensitive.

    • Stability Check: Consider performing a stability study by incubating the compound in your experimental medium for the duration of your assay and quantifying its concentration at different time points using a method like High-Performance Liquid Chromatography (HPLC).

2. In Vitro Cell-Based Assays

  • Q3: In my cell viability assay (e.g., MTT, XTT), I see an unexpected increase in signal at higher concentrations of the flavanone. What could be the cause?

    A3: This is a known issue with colored compounds. The inherent color of the flavanone may be interfering with the absorbance reading of the assay.

    • Proper Controls: It is essential to run parallel control wells for each concentration of the flavanone that contain the compound in the cell culture medium but without any cells.

    • Data Correction: The absorbance value from these "compound only" wells should be subtracted from the values obtained from the wells containing both cells and the compound.

    • Alternative Assays: Consider using assays that are less susceptible to colorimetric interference, such as ATP-based luminescence assays.

  • Q4: I am not observing the expected biological activity (e.g., anti-inflammatory or anti-cancer effects) with this compound. What should I troubleshoot?

    A4: A lack of biological activity could stem from several factors:

    • Compound Degradation: As mentioned, ensure the compound has been stored and handled correctly to prevent degradation.

    • Solubility Issues: If the compound is not fully dissolved, its effective concentration will be lower than intended.

    • Cellular Uptake: The compound may not be efficiently entering the cells. While the methoxy (B1213986) groups generally enhance membrane permeability, this can vary between cell types.

    • Mechanism of Action: The specific cellular pathways affected by this particular flavanone may not be active or relevant in your chosen experimental model.

Troubleshooting Guides

Guide 1: Inconsistent Results in Cell-Based Assays

This guide provides a systematic approach to troubleshooting variability in your experimental outcomes.

Observed Issue Potential Cause Suggested Solution
High variability between replicate wells- Inaccurate pipetting- Uneven cell seeding- Compound precipitation in individual wells- Calibrate pipettes regularly- Ensure a single-cell suspension before seeding- Visually inspect wells for precipitation before and after treatment
Batch-to-batch inconsistency- Degradation of stock solution- Variation in cell passage number or health- Inconsistent incubation times- Prepare fresh stock solutions periodically- Use cells within a consistent and low passage number range- Standardize all experimental timings
Unexpected dose-response curve (e.g., non-sigmoidal)- Compound instability at certain concentrations- Off-target effects at higher concentrations- Assay interference- Perform a stability check at all tested concentrations- Widen the concentration range tested- Run appropriate assay controls as described in the FAQs
Guide 2: Low Yield or Purity During Extraction and Isolation

For researchers isolating this compound from natural sources, this guide addresses common challenges.

Observed Issue Potential Cause Suggested Solution
Low yield of the target flavanone- Incomplete extraction- Oxidative degradation during extraction- Thermal degradation- Optimize the extraction solvent and duration- Consider adding antioxidants (e.g., ascorbic acid) to the extraction solvent and perform extraction under an inert atmosphere- Use low-temperature extraction methods and avoid high temperatures during solvent evaporation
Presence of significant impurities after purification- Ineffective chromatographic separation- Co-elution with structurally similar compounds- Optimize the mobile phase and stationary phase for column chromatography- Employ preparative HPLC for final purification

Experimental Protocols

Given the limited specific data for this compound, the following are generalized protocols for common experiments with flavonoids.

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution (e.g., 10 mM in DMSO):

    • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous, high-purity DMSO to achieve the target concentration.

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution.

    • Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.

  • Working Solutions:

    • Thaw a single aliquot of the stock solution immediately before use.

    • Serially dilute the stock solution in cell culture medium to the desired final concentrations.

    • Ensure the final DMSO concentration is consistent across all experimental and control groups.

Protocol 2: Cell Viability Assay with Correction for Compound Absorbance
  • Seed cells in a 96-well plate at the desired density and allow them to adhere overnight.

  • Prepare a series of working solutions of the flavanone in cell culture medium.

  • In a separate 96-well plate (the "control plate"), add the same volume of each working solution to wells containing only cell culture medium (no cells).

  • In the plate with cells (the "experimental plate"), add the corresponding working solutions to the appropriate wells. Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.

  • Incubate both plates for the desired treatment duration.

  • At the end of the incubation, add the cell viability reagent (e.g., MTT, XTT) to all wells of both plates and incubate according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength.

  • For each concentration, subtract the average absorbance from the control plate wells from the average absorbance of the corresponding wells on the experimental plate.

  • Calculate cell viability relative to the vehicle-treated control cells.

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are not well-documented, flavonoids are known to modulate various cellular signaling cascades. Below are generalized diagrams representing a potential mechanism of action and a standard experimental workflow.

G cluster_0 General Troubleshooting Workflow A Unexpected Result Observed B Check for Compound Precipitation A->B C Verify Stock Solution Integrity A->C D Review Assay Protocol and Controls A->D E Assess Cell Health and Passage Number A->E F Hypothesize Cause (e.g., Instability, Assay Interference) B->F C->F D->F E->F G Implement Corrective Action F->G H Repeat Experiment G->H

Caption: A logical workflow for troubleshooting unexpected experimental results.

G cluster_1 Hypothesized Anti-inflammatory Signaling Flavanone 3-Hydroxy-4',5,7- trimethoxyflavanone IKK IKK Flavanone->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation (Inhibited) NFkB NF-κB IkB->NFkB Degradation (Inhibited) Nucleus Nucleus NFkB->Nucleus Nuclear Translocation (Blocked) Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS)

Caption: A potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Validation & Comparative

3-Hydroxy-4',5,7-trimethoxyflavanone vs. Quercetin: A Comparative Guide to Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of flavonoid research, quercetin (B1663063) stands as a benchmark for potent antioxidant activity, extensively studied for its free radical scavenging and cell-protective effects. This guide provides a comparative analysis of the antioxidant properties of 3-Hydroxy-4',5,7-trimethoxyflavanone against the well-established profile of quercetin. While direct comparative experimental data for this compound is limited, this report leverages established structure-activity relationships to provide a science-backed comparison for researchers, scientists, and drug development professionals.

Executive Summary

Quercetin's strong antioxidant capacity is well-documented through various in vitro assays, attributed to its specific chemical structure featuring multiple hydroxyl groups. In contrast, this compound, with three of its hydroxyl groups replaced by methoxy (B1213986) groups, is predicted to have a significantly lower direct antioxidant activity. This difference is primarily due to the capping of the electron-donating hydroxyl groups, which are crucial for neutralizing free radicals. The following sections provide a detailed breakdown of the available data for quercetin and a qualitative analysis of this compound's anticipated performance based on fundamental principles of flavonoid chemistry.

Data Presentation: Quantitative Antioxidant Activity of Quercetin

The antioxidant activity of quercetin has been extensively quantified. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

AssayQuercetin IC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
DPPH Radical Scavenging Assay 0.55 - 19.17[1][2]Ascorbic Acid~5[3]
ABTS Radical Scavenging Assay 1.17[2]TroloxNot specified in this context

Note: IC50 values can vary between studies due to different experimental conditions.

Structure-Activity Relationship: A Qualitative Comparison

The antioxidant activity of flavonoids is largely determined by their chemical structure. Key features that enhance antioxidant capacity include:

  • The presence of a catechol group (two hydroxyl groups at the 3' and 4' positions) in the B-ring.

  • A hydroxyl group at the 3-position of the C-ring.

  • A double bond between the 2nd and 3rd carbons of the C-ring.

Quercetin's structure, with hydroxyl groups at the 3, 3', 4', 5, and 7 positions, fulfills these criteria, making it a powerful antioxidant.

In contrast, this compound has methoxy groups at the 4', 5, and 7 positions. The replacement of hydroxyl groups with methoxy groups is known to decrease the direct antioxidant activity of flavonoids.[4][5] This is because the hydrogen-donating ability of the hydroxyl groups, which is central to the free radical scavenging mechanism, is lost upon methylation. While methoxylation can improve other properties like bioavailability, it diminishes the direct antioxidant potential.[4]

Therefore, based on structure-activity relationships, the antioxidant activity of this compound is predicted to be significantly lower than that of quercetin.

Experimental Protocols

Detailed methodologies for the key assays are provided below for researchers who wish to conduct their own comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compounds (this compound, Quercetin)

  • Positive control (e.g., Ascorbic Acid or Trolox)

  • UV-Vis Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of concentrations of the test compounds and the positive control in methanol.

  • Add a specific volume of each concentration of the test compound/control to a specific volume of the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.[1]

  • Measure the absorbance of the solution at 517 nm.[1]

  • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution without the test compound) and A₁ is the absorbance of the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

Materials:

  • ABTS solution (e.g., 7 mM in water)

  • Potassium persulfate solution (e.g., 2.45 mM in water)

  • Ethanol or phosphate-buffered saline (PBS)

  • Test compounds

  • Positive control (e.g., Trolox)

  • Microplate reader

Procedure:

  • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.[3]

  • Dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[3]

  • Prepare various concentrations of the test compounds and positive control.

  • Add a small volume of the test compound/control to a larger volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition is calculated similarly to the DPPH assay.

  • The IC50 value is determined from the concentration-inhibition curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Materials:

  • Acetate (B1210297) buffer (pH 3.6)

  • 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl

  • 20 mM FeCl₃·6H₂O solution

  • Test compounds

  • Standard (e.g., FeSO₄·7H₂O)

Procedure:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio.

  • Warm the FRAP reagent to 37°C.

  • Add a small volume of the test compound to a larger volume of the FRAP reagent.

  • Measure the absorbance at 593 nm after a specific incubation time.

  • The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with known concentrations of Fe²⁺.

Visualizations

Experimental Workflow for DPPH Assay

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare DPPH Solution (in Methanol) R1 Mix Test Compound with DPPH Solution P1->R1 P2 Prepare Test Compound (Serial Dilutions) P2->R1 P3 Prepare Positive Control (e.g., Ascorbic Acid) P3->R1 R2 Incubate in Dark (30 minutes) R1->R2 A1 Measure Absorbance (517 nm) R2->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Caption: A generalized workflow for determining antioxidant activity using the DPPH assay.

Flavonoid Antioxidant Signaling Pathway

Flavonoid_Antioxidant_Pathway cluster_direct Direct Scavenging cluster_indirect Indirect Mechanisms ROS Reactive Oxygen Species (ROS) Scavenge Direct Neutralization ROS->Scavenge scavenged by Flavonoids Flavonoids (e.g., Quercetin) Flavonoids->Scavenge Nrf2 Nrf2 Activation Flavonoids->Nrf2 activate ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Enzymes ↑ Antioxidant Enzymes (e.g., SOD, CAT, GPx) ARE->Enzymes upregulates transcription of Enzymes->ROS neutralize

Caption: General signaling pathways of flavonoid antioxidant activity.

Conclusion

Quercetin is a demonstrably potent antioxidant, a property conferred by its specific arrangement of hydroxyl groups. In contrast, this compound, due to the methoxylation of three key hydroxyl groups, is predicted to exhibit substantially lower direct free radical scavenging activity. While methoxylation may enhance other pharmacokinetic properties, for applications where direct antioxidant capacity is paramount, quercetin remains the superior molecule based on current understanding. Further experimental validation using the standardized protocols outlined in this guide is necessary to quantitatively determine the antioxidant potential of this compound.

References

The Structural Dance of Activity: A Comparative Guide to 3-Hydroxy-4',5,7-trimethoxyflavanone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Hydroxy-4',5,7-trimethoxyflavanone derivatives and related flavonoid compounds. By examining experimental data on their anticancer, antioxidant, and anti-inflammatory properties, we aim to elucidate the key structural features governing their biological efficacy.

While direct and extensive SAR studies on this compound are limited in the reviewed literature, a comparative analysis of closely related flavones and flavonols provides significant insights into the likely determinants of its activity. The number and position of hydroxyl and methoxy (B1213986) groups on the flavonoid scaffold are critical for their biological actions.

Anticancer and Multidrug Resistance Reversal Activity

Polymethoxyflavonoids (PMFs) have demonstrated promising potential in cancer therapy, not only through direct anti-proliferative effects but also by reversing multidrug resistance (MDR), a major obstacle in chemotherapy.

A study on flavone (B191248) derivatives highlighted the potent effect of 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) in reversing drug resistance mediated by the breast cancer resistance protein (BCRP)/ABCG2.[1][2] The reversal effect, measured by the concentration required for a twofold reduction in drug sensitivity (RI50), showed HTMF to be more potent than its non-hydroxylated counterpart, 3',4',7-trimethoxyflavone (TMF).[1][2] This suggests that the C-5 hydroxyl group is a key structural feature for enhancing this activity. Further substitutions, such as a fluorine atom at C-5 or glycosylation at C-7, also demonstrated notable reversal effects, although di- and triglycoside derivatives were inactive.[1][2]

The anti-proliferative activity of a series of 5,6,7-trimethoxyflavones was evaluated against several human cancer cell lines, with most compounds exhibiting moderate to high activity.[3] This highlights the general importance of the trimethoxy substitution pattern on the A-ring for cytotoxic effects. The double bond between C2 and C3 and the C3 hydroxyl group are also considered important for the anti-proliferative activity of flavonoids.[4]

CompoundCell LineActivity MeasurementValueReference
5-hydroxy-3',4',7-trimethoxyflavone (HTMF)K562/BCRPRI50 (SN-38)7.2 nM[1][2]
3',4',7-trimethoxyflavone (TMF)K562/BCRPRI50 (SN-38)18 nM[1][2]
5-fluoro-3',4',7-trimethoxyflavone (FTMF)K562/BCRPRI50 (SN-38)25 nM[1][2]
7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavone (GOHDMF)K562/BCRPRI50 (SN-38)91 nM[1][2]
3',4',5-trihydroxyflavoneA549, MCF-7EC5010–50 µM[4]
Compound 3c (a 5,6,7-trimethoxyflavone (B192605) derivative)Aspc-1IC505.30 µM[3]

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, primarily attributed to their ability to scavenge free radicals.[5] The position of hydroxyl groups is a critical determinant of this activity.

Anti-inflammatory Activity

Flavonoids exert anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways.[7][8]

The anti-inflammatory properties of 3,5,6,7,3′,4′-hexamethoxyflavone have been demonstrated through the repression of the NF-κB and MAPK signaling pathways in LPS-stimulated macrophages.[8] This compound significantly suppressed the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by inhibiting the expression of iNOS and COX-2.[8] Studies on trihydroxyflavones have also shown their ability to inhibit the production of leukotriene B4 by 5-lipoxygenase (5-LOX) in activated neutrophils.[6] Furthermore, 3,5,7-trihydroxyflavone was found to be a dual inhibitor of both COX-1 and COX-2.[6] The presence of a methoxy group at the C7 position has been suggested to enhance anti-inflammatory activity.[9]

The mechanism of action often involves the modulation of key inflammatory signaling pathways.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Flavanone (B1672756) 3-Hydroxy-4',5,7- trimethoxyflavanone Derivatives Flavanone->IKK inhibit Flavanone->NFkB inhibit translocation

Figure 1. Simplified diagram of the NF-κB signaling pathway and potential inhibition by flavanone derivatives.

Experimental Protocols

Anti-proliferative Activity (MTT Assay)

The anti-proliferative activity of flavonoid derivatives is commonly assessed using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyl tetrazolium bromide) assay.[10][11] This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

  • Cell Seeding: Human cancer cell lines (e.g., A549, MCF-7, U87) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[4][10]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.

G A Seed cancer cells in 96-well plate B Treat with flavanone derivatives A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate to form formazan crystals D->E F Solubilize crystals with DMSO E->F G Measure absorbance F->G H Calculate IC50 values G->H

Figure 2. General workflow for the MTT assay to determine anti-proliferative activity.

Antioxidant Activity (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the free radical scavenging activity of compounds.[4][10]

  • Preparation: A fresh solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction: Different concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specific time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control (DPPH solution without the sample). The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Conclusion

The biological activity of this compound derivatives is intricately linked to their substitution patterns. The presence of a hydroxyl group, particularly at the C-5 position, appears to be beneficial for anticancer and MDR reversal activities. For antioxidant effects, hydroxyl groups, especially a catechol moiety in the B-ring, are paramount. Methoxy groups contribute to anti-inflammatory properties, likely by modulating key signaling pathways such as NF-κB.

Further synthesis and biological evaluation of a broader range of this compound derivatives are necessary to establish a more definitive structure-activity relationship. This will enable the rational design of novel and more potent flavonoid-based therapeutic agents for the treatment of cancer, inflammation, and other oxidative stress-related diseases.

References

A Comparative Analysis of Synthetic and Naturally Sourced 3-Hydroxy-4',5,7-trimethoxyflavanone and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of synthetically produced versus naturally sourced 3-Hydroxy-4',5,7-trimethoxyflavanone and its closely related polymethoxylated flavonoids. While direct comparative studies on the efficacy of synthetic versus natural versions of this specific flavanone (B1672756) are limited in publicly available literature, this document leverages data on structurally similar compounds to offer insights into their biological activities, sourcing, and relevant experimental protocols. The information presented is based on established principles for this class of compounds and data from analogous flavonoids.

I. Overview of Biological Activities

Polymethoxylated flavonoids are a class of compounds known for a variety of biological activities. The specific arrangement of hydroxyl and methoxy (B1213986) groups on the flavonoid skeleton is a critical determinant of their effects. While data for this compound is not extensively detailed, research on similar compounds like 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) (HTMF) reveals a range of potential therapeutic applications.

HTMF has demonstrated notable potential as an anticancer agent.[1][2] Studies have shown its efficacy in inhibiting the proliferation of human breast cancer cells (MCF-7) and inducing apoptosis.[1] Furthermore, HTMF has been investigated for its ability to reverse drug resistance in cancer cells, a significant challenge in oncology.[3][4] It has been shown to suppress the expression of BCRP (breast cancer resistance protein), a transporter that can efflux anticancer drugs from cells.[3][4]

The biological activities of related flavonoids are summarized in the table below.

CompoundBiological ActivityCell Line/ModelKey Findings
5-hydroxy-3',4',7-trimethoxyflavone (HTMF) Anticancer (Antiproliferative, Apoptosis Induction)MCF-7 (Human Breast Cancer)Encouraged apoptosis through modulation of p53, Bcl-2, Bax, and cleaved PARP.[1]
5-hydroxy-3',4',7-trimethoxyflavone (HTMF) Reversal of Drug ResistanceK562/BCRP (Human Leukemia)Showed a stronger reversal effect on drug resistance compared to 3',4',7-trimethoxyflavone (TMF).[3][4] Suppressed the expression of BCRP.[3]
5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone (DHTMF) Anticancer and AntiangiogenesisHuman Lung Cancer CellsSuppressed tumor growth, induced apoptosis, and inhibited angiogenesis by regulating the Akt/mTOR signaling pathway.[5]
Tricin (4',5,7-trihydroxy-3',5'-dimethoxyflavone) AntiangiogenicHuman Umbilical Vein Endothelial Cells (HUVECs)Suppressed proliferation, invasion, and tube formation of HUVECs.[6]

II. Sourcing and Synthesis

A. Natural Sources and Isolation

Naturally occurring polymethoxylated flavonoids are found in various plant species. For instance, 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone has been identified in Dichrocephala integrifolia and Brickellia veronicifolia.[7] The isolation of these compounds from plant material typically involves a multi-step process.

A generalized workflow for the isolation of flavonoids from natural sources is depicted below.

G Figure 1: Generalized Workflow for Natural Flavonoid Isolation A Plant Material Collection and Preparation (Drying, Grinding) B Solvent Extraction (e.g., Methanol, Ethanol) A->B C Concentration (Rotary Evaporation) B->C D Liquid-Liquid Partitioning C->D E Chromatographic Separation (Column Chromatography, HPLC) D->E F Purified Flavonoid E->F

Caption: Generalized workflow for the isolation of flavonoids from plant sources.

B. Chemical Synthesis

Chemical synthesis offers an alternative route to obtaining pure flavonoids. The synthesis of compounds like 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone often begins with appropriately substituted acetophenone (B1666503) and benzaldehyde (B42025) precursors.[8] A common synthetic strategy involves the Claisen-Schmidt condensation to form a chalcone (B49325) intermediate, followed by oxidative cyclization.[8][9]

A simplified representation of a synthetic pathway is shown below.

G Figure 2: Simplified Synthetic Pathway for Flavonoids A Substituted Acetophenone C Claisen-Schmidt Condensation A->C B Substituted Benzaldehyde B->C D Chalcone Intermediate C->D E Oxidative Cyclization (e.g., Algar-Flynn-Oyamada reaction) D->E F Flavonoid E->F

Caption: A simplified overview of a common synthetic route for flavonoids.

III. Experimental Protocols

A. Cell Viability and Proliferation (MTT Assay)

This assay is fundamental for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cells.[2]

  • Cell Seeding: Plate cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the flavonoid for specific time periods (e.g., 24 and 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

B. Cell Migration (Wound-Healing Assay)

This assay is employed to evaluate the effect of a compound on cell migration.[2]

  • Cell Seeding: Grow cells to confluence in a culture plate.

  • Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.

  • Compound Treatment: Wash the cells to remove debris and add fresh media containing the test compound at various concentrations.

  • Image Acquisition: Capture images of the wound at the beginning of the experiment (0 hours) and at subsequent time points (e.g., 24 hours).

  • Analysis: Measure the width of the wound at different time points to determine the rate of cell migration into the wounded area.

IV. Signaling Pathways

The biological effects of many flavonoids are mediated through their interaction with specific cellular signaling pathways. For example, 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone has been shown to exert its anticancer and antiangiogenic effects through the regulation of the Akt/mTOR signaling pathway.[5] This pathway is crucial in controlling cell growth, proliferation, and survival.

The diagram below illustrates a simplified representation of the Akt/mTOR signaling pathway and a potential point of inhibition by a flavonoid.

G Figure 3: Simplified Akt/mTOR Signaling Pathway cluster_0 Cellular Processes A Growth Factor Receptor B PI3K A->B Activates C Akt B->C Activates D mTOR C->D Activates E Cell Growth, Proliferation, Survival D->E F Flavonoid F->C Inhibits

Caption: Simplified diagram of the Akt/mTOR pathway and potential inhibition by a flavonoid.

V. Conclusion

References

Cross-validation of 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone Bioactivity in Different Cell Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the anti-cancer and anti-angiogenic properties of 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone (DHTMF) in human lung carcinoma (H522) and human umbilical vein endothelial cells (HUVECs).

This guide provides a comparative overview of the bioactivity of 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone (DHTMF), a flavanone (B1672756) constituent of Vitex rotundifolia. The data presented herein is derived from studies investigating its effects on two distinct and relevant cell models: the H522 human lung carcinoma cell line, representing a cancer model, and Human Umbilical Vein Endothelial Cells (HUVECs), a primary model for angiogenesis. The experimental findings demonstrate that DHTMF exhibits potent anti-cancer and anti-angiogenic activities through the modulation of the Akt/mTOR signaling pathway.

Quantitative Bioactivity Data

The following table summarizes the key quantitative findings of DHTMF's effects on H522 and HUVEC cells.

ParameterH522 Human Lung Carcinoma CellsHUVECs (Human Umbilical Vein Endothelial Cells)Reference
Cell Viability (MTT Assay) DHTMF suppressed the growth of H522 cells in a dose-dependent manner.Data not focused on cytotoxicity, but on anti-angiogenic effects at non-toxic concentrations.[1]
Apoptosis Markers (Western Blot) Dose-dependent decrease in Bcl-2 levels and increase in Bax and cleaved caspase-3 levels.Not the primary focus of the study.[1]
Angiogenesis (Tube Formation Assay) Not applicable.DHTMF significantly inhibited VEGF-induced tube formation.[1]
Cell Migration (Wound Healing/Transwell Assay) Not the primary focus of the study.DHTMF inhibited VEGF-induced migration.[1]
Signaling Pathway Modulation (Western Blot) Dose-dependent reduction in the phosphorylation of Akt, mTOR, and p70S6K. Reduction in HIF-1α and VEGF protein levels.Inhibition of VEGF-induced phosphorylation of Akt, mTOR, and p70S6K.[1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture
  • H522 Cells: Maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • HUVECs: Cultured in EGM-2 medium (Lonza) supplemented with 2% FBS and other growth factors as provided in the kit.

  • All cells were incubated at 37°C in a humidified atmosphere of 5% CO2.

MTT Assay for Cell Viability (H522 Cells)
  • Seed H522 cells in a 96-well plate at a density of 5 x 10³ cells/well.

  • After 24 hours, treat the cells with various concentrations of DHTMF for the desired time period.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

Western Blot Analysis
  • Treat H522 or HUVEC cells with DHTMF for the specified time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE on a 10-12% gel.

  • Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt, p-mTOR, mTOR, p-p70S6K, p70S6K, HIF-1α, VEGF, and β-actin overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Tube Formation Assay (HUVECs)
  • Thaw Matrigel on ice and coat a 96-well plate with 50 µL of Matrigel per well.

  • Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.

  • Seed HUVECs (2 x 10⁴ cells/well) onto the Matrigel-coated wells.

  • Treat the cells with various concentrations of DHTMF in the presence of VEGF (20 ng/mL).

  • Incubate the plate for 6-8 hours at 37°C.

  • Observe the formation of capillary-like structures (tubes) using an inverted microscope.

  • Quantify the tube formation by measuring the total tube length or the number of branch points using image analysis software.

Cell Migration Assay (HUVECs)
  • Seed HUVECs in a 6-well plate and grow to confluence.

  • Create a uniform scratch in the cell monolayer using a sterile pipette tip.

  • Wash the cells with PBS to remove detached cells.

  • Treat the cells with various concentrations of DHTMF in the presence of VEGF (20 ng/mL).

  • Capture images of the scratch at 0 and 24 hours.

  • Measure the width of the scratch at different points and calculate the percentage of wound closure.

Visualizations

Experimental Workflow

G cluster_H522 H522 Lung Carcinoma Cells cluster_HUVEC Human Umbilical Vein Endothelial Cells (HUVECs) cluster_analysis Data Analysis & Comparison H522_culture Cell Culture MTT MTT Assay (Cell Viability) H522_culture->MTT WB_H522 Western Blot (Apoptosis Markers, Akt/mTOR Pathway) H522_culture->WB_H522 Comparison Comparative Analysis of Bioactivity MTT->Comparison WB_H522->Comparison HUVEC_culture Cell Culture Tube_Formation Tube Formation Assay (Angiogenesis) HUVEC_culture->Tube_Formation Migration Migration Assay (Angiogenesis) HUVEC_culture->Migration WB_HUVEC Western Blot (Akt/mTOR Pathway) HUVEC_culture->WB_HUVEC Tube_Formation->Comparison Migration->Comparison WB_HUVEC->Comparison DHTMF 5,3'-Dihydroxy-6,7,4'- trimethoxyflavanone (DHTMF) Treatment DHTMF->MTT Dose-dependent application DHTMF->WB_H522 Dose-dependent application DHTMF->Tube_Formation Dose-dependent application DHTMF->Migration Dose-dependent application DHTMF->WB_HUVEC Dose-dependent application

Caption: Experimental workflow for the cross-validation of DHTMF bioactivity.

Akt/mTOR Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds DHTMF DHTMF Akt Akt DHTMF->Akt Inhibits (Phosphorylation) mTOR mTOR DHTMF->mTOR Inhibits (Phosphorylation) Apoptosis Apoptosis (↓Bcl-2, ↑Bax, ↑Caspase-3) DHTMF->Apoptosis Induces PI3K PI3K VEGFR->PI3K Activates PI3K->Akt Activates (Phosphorylation) Akt->mTOR Activates (Phosphorylation) Akt->Apoptosis Inhibits p70S6K p70S6K mTOR->p70S6K Activates (Phosphorylation) HIF1a HIF-1α mTOR->HIF1a Stabilizes Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth VEGF_exp VEGF Expression HIF1a->VEGF_exp Promotes Angiogenesis Angiogenesis (Migration, Tube Formation) VEGF_exp->Angiogenesis

Caption: DHTMF inhibits the Akt/mTOR signaling pathway.

References

A Comparative Guide to 3-Hydroxy-4',5,7-trimethoxyflavanone and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 3-Hydroxy-4',5,7-trimethoxyflavanone alongside other known kinase inhibitors. Due to the limited availability of direct biochemical kinase inhibition data for this compound in the current body of scientific literature, this comparison leverages data from structurally similar flavonoids and well-characterized kinase inhibitors to provide a valuable perspective for researchers in drug discovery and development. The focus is on the potential inhibitory effects on key signaling pathways, particularly the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Overview of this compound and Related Compounds

Comparative Analysis of Kinase Inhibitory Activity

To provide a framework for evaluating the potential of this compound, this section presents quantitative data on the inhibitory activity of other flavonoids and well-established kinase inhibitors. The data is presented in terms of IC50 values, which represent the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

CompoundTarget Kinase(s)IC50Compound Class
Structurally Related Flavanone
SilibininPI3Kδ288.2 µMFlavanone (3,5,7-trihydroxychroman-4-one)
Other Flavonoids
FisetinDYRK1A149.5 nMFlavonol
KaempferolDYRK1A296.3 nMFlavonol
IsorhamnetinDYRK1A418 nMFlavonol
MyricetinFyn, LckHigh inhibitory effect (qualitative)Flavonol
Well-Known Kinase Inhibitors
SorafenibRaf-1, B-Raf, VEGFR-2, PDGFR-β, c-Kit6 nM, 22 nM, 90 nM, 57 nM, 68 nMMulti-kinase inhibitor
StaurosporineBroad Spectrum (e.g., PKC)~2.7 nMBroad-spectrum kinase inhibitor

Note: The IC50 values presented are from various studies and experimental conditions and should be used for comparative purposes. The lack of a direct IC50 value for this compound highlights a gap in the current research.

Signaling Pathway Context: The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. The inhibitory action of flavonoids on this pathway underscores their potential as anticancer agents. The diagram below illustrates the key components of this pathway and potential points of inhibition.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates Transcription Gene Transcription (Growth, Proliferation) S6K->Transcription Promotes EIF4EBP1->Transcription Promotes (when phosphorylated) GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Flavonoid Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep 1. Prepare Compound Serial Dilutions Plate_Setup 2. Add Compounds to Assay Plate Compound_Prep->Plate_Setup Add_Kinase 3. Add Kinase/ Substrate Mix Plate_Setup->Add_Kinase Add_ATP 4. Initiate with ATP Add_Kinase->Add_ATP Incubate_1 5. Incubate (e.g., 60 min) Add_ATP->Incubate_1 Stop_Rxn 6. Add ADP-Glo™ Reagent (Stop) Incubate_1->Stop_Rxn Incubate_2 7. Incubate (40 min) Stop_Rxn->Incubate_2 Detect_ADP 8. Add Kinase Detection Reagent (Signal) Incubate_2->Detect_ADP Incubate_3 9. Incubate (30-60 min) Detect_ADP->Incubate_3 Read_Plate 10. Measure Luminescence Incubate_3->Read_Plate Calc_IC50 11. Calculate IC50 Read_Plate->Calc_IC50

References

A Comparative Guide to the Experimental Reproducibility of 5-Hydroxy-3',4',5,7-trimethoxyflavanone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) and its structural analogs. Due to a lack of extensive research on 3-Hydroxy-4',5,7-trimethoxyflavanone, this document focuses on the well-studied HTMF, offering insights into its experimental reproducibility and therapeutic potential. The information herein is supported by data from various in vitro studies.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the anti-cancer and anti-inflammatory activities of HTMF and its related flavones, providing a basis for comparing their efficacy.

Table 1: Anti-Cancer Activity - Reversal of Multidrug Resistance

CompoundTarget CellsDrug Resistance ProteinIC50 (RI50) ValueReference
5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) K562/BCRPBCRP/ABCG27.2 nM [1][2]
3',4',7-Trimethoxyflavone (TMF)K562/BCRPBCRP/ABCG218 nM[1][2]
5-Fluoro-3',4',7-trimethoxyflavone (FTMF)K562/BCRPBCRP/ABCG225 nM[1][2]
7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavone (GOHDMF)K562/BCRPBCRP/ABCG291 nM[1]

Note: RI50 is the concentration of the compound that causes a twofold reduction in drug sensitivity, indicating its potency in reversing drug resistance.

Table 2: Anti-Inflammatory and Antioxidant Activity

CompoundAssayCell Line / TargetActivityReference
5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) Lipoxygenase InhibitionSoybean LipoxygenaseIC50: 23.97 µg/ml[3]
5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) Nitric Oxide (NO) ProductionRAW 264.7 macrophagesSignificant Inhibition[3][4]
5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) Pro-inflammatory Cytokine Production (TNF-α, IL-6, IL-1β)RAW 264.7 macrophagesConcentration-dependent reduction[3][4][5]
5,7-Dimethoxyflavone (related compound)Cell Viability (Anticancer)HepG2 (Liver Cancer)IC50: 25 µM[6]

Experimental Protocols

To ensure the reproducibility of the cited experimental results, detailed methodologies for key assays are provided below.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cells (e.g., MCF-7 breast cancer cells) are plated in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., HTMF) or vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the treatment period, MTT solution (typically 5 mg/mL in PBS) is added to each well to a final concentration of 0.5 mg/mL, and the plates are incubated for 3-4 hours at 37°C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: The culture medium is carefully removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the insoluble formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Protein Expression Analysis (Western Blot)

Western blotting is a technique used to detect specific proteins in a sample. This is crucial for understanding the mechanism of action of a compound by observing its effect on protein expression levels.

  • Sample Preparation (Cell Lysis): After treating cells with the test compound for a specific duration, the cells are washed with ice-cold PBS and then lysed using a suitable lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. The cell lysate is then centrifuged to pellet the cell debris, and the supernatant containing the proteins is collected.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.

  • Gel Electrophoresis (SDS-PAGE): An equal amount of protein from each sample is mixed with Laemmli sample buffer, boiled to denature the proteins, and then loaded into the wells of a polyacrylamide gel. An electric current is applied to separate the proteins based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose). This is typically done using an electroblotting apparatus.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for at least one hour to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C with gentle agitation. The membrane is then washed to remove any unbound primary antibody and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) for one hour at room temperature.

  • Detection: After further washing, a chemiluminescent substrate is added to the membrane, which reacts with the enzyme on the secondary antibody to produce light. The signal is captured using an imaging system, revealing bands corresponding to the target protein.

  • Analysis: The intensity of the bands is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH) to compare the relative expression of the target protein across different treatment groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the putative signaling pathways affected by HTMF and a typical experimental workflow for its evaluation.

G cluster_0 HTMF-Induced Anti-Inflammatory Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB iNOS_COX2 iNOS / COX-2 (mRNA Expression) NFkB->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines HTMF HTMF HTMF->NFkB Inflammation Inflammation iNOS_COX2->Inflammation Cytokines->Inflammation

Caption: Putative anti-inflammatory signaling pathway of HTMF.

G cluster_1 HTMF-Induced Apoptosis Pathway in Cancer Cells HTMF_apoptosis HTMF p53 p53 Activation HTMF_apoptosis->p53 Bax_Bcl2 Increased Bax/Bcl-2 Ratio p53->Bax_Bcl2 Mito Mitochondrial Dysfunction Bax_Bcl2->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Putative apoptotic signaling pathway of HTMF in cancer cells.

G cluster_2 General Experimental Workflow for Flavonoid Bioactivity start Cell Culture (e.g., Cancer Cell Line) treatment Treatment with Flavonoid (e.g., HTMF at various concentrations) start->treatment mtt_assay Cell Viability Assay (MTT) treatment->mtt_assay protein_extraction Protein Extraction (Cell Lysis) treatment->protein_extraction data_analysis Data Analysis (IC50, Protein Levels) mtt_assay->data_analysis western_blot Western Blot Analysis (Protein Expression) protein_extraction->western_blot western_blot->data_analysis conclusion Conclusion on Bioactivity and Mechanism data_analysis->conclusion

Caption: A typical workflow for evaluating the bioactivity of flavonoids.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.